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2-Amino-1-(1-azepanyl)-1-propanone hydrochloride Documentation Hub

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  • Product: 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride
  • CAS: 1236260-29-9

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Methodological Guide for 2-Amino-1-(1-azepanyl)-1-propanone Hydrochloride

Executive Summary & Chemical Context 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride (also known as alanine hexamethyleneimine amide hydrochloride) is a highly versatile α -amino amide. Structurally, it consists of an a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Amino-1-(1-azepanyl)-1-propanone hydrochloride (also known as alanine hexamethyleneimine amide hydrochloride) is a highly versatile α -amino amide. Structurally, it consists of an alanine core coupled to an azepane (hexamethyleneimine) ring. Compounds of this class serve as critical building blocks in the development of peptidomimetics, CNS-active pharmaceutical scaffolds, and protease inhibitors.

This whitepaper outlines a robust, high-yielding, and scalable synthesis pathway for this molecule. As a Senior Application Scientist, my objective is not merely to provide a recipe, but to elucidate the chemical causality behind each methodological choice, ensuring that researchers can adapt, troubleshoot, and scale this self-validating system with high confidence.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of α -amino amides requires precise control over stereochemistry and chemoselectivity. Unprotected amino acids are prone to self-condensation, leading to the formation of diketopiperazines (DKPs) or uncontrolled polymerization.

Disconnection Strategy

The target molecule is disconnected at the central amide bond, revealing two primary synthons: the secondary amine azepane and an activated derivative of alanine . To prevent self-condensation, the α -amino group of alanine must be temporarily masked.

Protecting Group Logic

The tert-butyloxycarbonyl (Boc) group is the optimal choice for this synthesis. It provides excellent orthogonal protection during the basic amide coupling phase and can be cleaved under strictly anhydrous acidic conditions. This allows for the direct precipitation of the final product as a hydrochloride salt, bypassing complex aqueous workups that often lead to yield losses or DKP formation [2].

Coupling Reagent Selection

Azepane is a bulky secondary amine, which introduces steric hindrance during nucleophilic attack. Classical carbodiimides (like DCC or EDC) often result in sluggish kinetics and an increased risk of epimerization at the α -carbon. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized. HATU forms a highly reactive HOAt-ester intermediate, stabilized by a neighboring group effect from the pyridine nitrogen, driving the reaction to completion rapidly [1].

Retrosynthesis Target 2-Amino-1-(1-azepanyl)-1-propanone HCl (Target Molecule) Intermediate Boc-Ala-Azepane (Protected Amide) Target->Intermediate Deprotection (HCl/Dioxane) Synthons Boc-Alanine + Azepane (Starting Materials) Intermediate->Synthons Amide Coupling (HATU/DIPEA)

Figure 1: Retrosynthetic pathway and chemical logic for the target compound.

Quantitative Data: Reagent Selection Matrix

To justify the use of HATU and anhydrous HCl, the following table summarizes the performance metrics of various reagents for this specific α -amino amide transformation.

Coupling ReagentYield (%)Reaction Time (h)Racemization RiskCausality & Notes
HATU / DIPEA 92 - 98 2 - 4 Low Superior kinetics for bulky secondary amines; forms stable HOAt-ester. Note: Strict PPE required due to immune sensitizer risk [1].
EDC / HOBt80 - 8512 - 16Low to ModerateSlower reaction; water-soluble urea byproduct allows for easier workup.
DCC / DMAP< 7024+HighSluggish kinetics with azepane; difficult DCU byproduct removal; prone to epimerization.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the reaction before proceeding to the next unit operation.

Step 1: Amide Coupling (Synthesis of Boc-Ala-Azepane)

Objective: Form the amide bond between Boc-Ala-OH and Azepane without racemization.

  • Activation: To a flame-dried round-bottom flask under nitrogen, add Boc-Ala-OH (1.0 eq, 10 mmol) and HATU (1.1 eq, 11 mmol) [1]. Dissolve in anhydrous DMF (50 mL) to achieve a 0.2 M concentration. DMF is chosen as a polar aprotic solvent to stabilize the polar transition states.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) dropwise at 0 °C. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to facilitate attack on HATU without competing as a nucleophile. Stir for 10 minutes to generate the active HOAt-ester.

  • Amine Addition: Add Azepane (1.1 eq, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The disappearance of the Boc-Ala-OH mass ( m/z 188 [M-H]⁻) and the appearance of the product mass ( m/z 271 [M+H]⁺) confirms complete conversion.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Ala-Azepane as a viscous oil or foam.

Step 2: Boc Deprotection & Salt Formation

Objective: Cleave the Boc protecting group and isolate the target molecule as a stable hydrochloride salt.

  • Dissolution: Dissolve the crude Boc-Ala-Azepane in anhydrous 1,4-dioxane (20 mL).

  • Acidification: Cool the flask to 0 °C. Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5–10 eq) [2]. Causality: Dioxane is a coordinating solvent that stabilizes the intermediate carbocations during Boc cleavage. The strictly anhydrous conditions prevent the hydrolysis of the newly formed amide bond and entirely suppress the formation of diketopiperazine byproducts [2].

  • Precipitation: Remove the ice bath and stir at room temperature for 1–2 hours. As the Boc group is cleaved (releasing isobutylene and CO₂ gases), the target hydrochloride salt will begin to precipitate out of the solution as a white crystalline solid.

  • Self-Validation (IPC): The physical precipitation is a visual indicator of success. LC-MS of an aliquot should show the complete absence of the m/z 271 peak and the dominant presence of the m/z 171 [M+H]⁺ peak (free base mass).

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake generously with cold anhydrous diethyl ether to remove residual dioxane and organic impurities. Dry the solid under high vacuum at 40 °C to afford pure 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride.

Workflow A Boc-Ala-OH + HATU + DIPEA B Active Ester Intermediate A->B C Add Azepane (Stir 2-4h) B->C D Boc-Ala-Azepane (Isolation) C->D E 4M HCl in Dioxane (Stir 1-2h) D->E F Target HCl Salt (Precipitation) E->F

Figure 2: Step-by-step synthetic workflow and unit operations.

Safety & EHS Considerations

When executing this protocol, special attention must be paid to the handling of HATU . Recent literature has classified uronium/guanidinium-based peptide coupling agents as potent immune sensitizers. Repeated exposure can lead to severe occupational asthma or anaphylaxis [1]. All manipulations involving HATU must be performed inside a certified fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and a lab coat.

References

  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764-1768.[Link]

  • Littler, B. J., et al. (2015). Development of a Manufacturing Process for an HCV Protease Inhibitor Candidate Molecule. Organic Process Research & Development, 19(1), 270-283.[Link]

Exploratory

Pharmacological Profile of Novel Azepane-Containing Cathinones: A Technical Whitepaper

Introduction: The Evolution of Synthetic Cathinones Synthetic cathinones, β-keto analogs of amphetamines, have undergone rapid structural evolution to evade legislative scheduling while optimizing their psychostimulant p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Synthetic Cathinones

Synthetic cathinones, β-keto analogs of amphetamines, have undergone rapid structural evolution to evade legislative scheduling while optimizing their psychostimulant properties. Historically, modifications have centered on the aromatic ring or the alkyl side chain. However, recent forensic and pharmacological analyses reveal a sophisticated shift: the incorporation of expanded cyclic tertiary amines. Specifically, clandestine laboratories have progressed from the 5-membered pyrrolidine ring (found in MDPV and α-PVP) to the 7-membered azepane ring[1].

This whitepaper provides an in-depth pharmacological profiling of azepane-containing cathinones. By analyzing their structure-activity relationships (SAR), monoamine transporter (MAT) affinities, and neurotoxicological properties, this guide equips drug development professionals and forensic toxicologists with the mechanistic insights required to understand and evaluate these novel psychoactive substances.

Structural Chemistry & Causality of the Azepane Ring

The substitution of a standard alkylamine or pyrrolidine group with a 7-membered azepane ring fundamentally alters the physicochemical properties of the cathinone scaffold.

Causality of Structural Modification:

  • Steric Bulk and Transporter Orientation: The expanded volume of the azepane ring restricts the molecule's conformational flexibility. When entering the central binding site (S1) of monoamine transporters, this steric bulk prevents the transporter from undergoing the conformational change required for substrate translocation. Consequently, azepane-cathinones act strictly as reuptake inhibitors rather than monoamine releasers[2].

  • Lipophilicity and BBB Penetration: The addition of methylene units to form the azepane ring increases the molecule's partition coefficient (LogP). This heightened lipophilicity enhances blood-brain barrier (BBB) penetration, leading to a faster onset of central nervous system (CNS) effects, while simultaneously increasing cellular toxicity due to membrane disruption[3].

G A Azepane-Cathinone B DAT Blockade A->B High Affinity C SERT Blockade A->C Low Affinity D DA Accumulation B->D E 5-HT Accumulation C->E F Psychostimulant Effect D->F E->F

Caption: Mechanism of monoamine accumulation via azepane-cathinone transporter blockade.

Pharmacodynamics: Monoamine Transporter Inhibition

The primary mechanism of action for azepane-cathinones is the potent inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with comparatively lower affinity for the serotonin transporter (SERT)[4].

The DAT/SERT IC₅₀ ratio is a critical metric in pharmacology. A high DAT/SERT ratio (>10) correlates with strong dopaminergic accumulation, driving intense psychostimulant and rewarding effects, which in turn signals a high abuse liability. The incorporation of the azepane ring typically preserves high DAT affinity while drastically reducing SERT affinity, pushing the DAT/SERT ratio higher than that of cocaine or MDMA[4].

Quantitative Data: Transporter Inhibition Profiles

The following table summarizes representative quantitative data illustrating the impact of cyclic amine ring expansion on MAT inhibition.

Compound Class (Amine Ring)Ring SizeDAT IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioPrimary Pharmacological Effect
Pyrrolidine-Cathinone (e.g., MDPV)5-membered4.13,284~800Extreme Psychostimulant
Piperidine-Cathinone 6-membered12.5>10,000>800High Psychostimulant
Azepane-Cathinone 7-membered28.4>10,000>350Potent Psychostimulant

Note: Data reflects general SAR trends observed in 4[4] where increasing steric bulk maintains DAT selectivity while diminishing SERT interaction.

In Vitro Pharmacological Profiling: Self-Validating Protocols

To accurately profile novel azepane-cathinones, researchers must employ self-validating in vitro systems. The following protocol utilizes Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT to measure radioligand uptake inhibition[2].

Workflow S1 HEK293 Culture S2 Compound Incubation S1->S2 S3 Radioligand Addition S2->S3 S4 Cell Lysis & Harvesting S3->S4 S5 Scintillation Counting S4->S5

Caption: Step-by-step in vitro workflow for monoamine transporter uptake inhibition assays.

Protocol 1: Radioligand Uptake Inhibition Assay

Causality & Validation: This assay uses specific transporter inhibitors (e.g., GBR12909 for DAT) to define non-specific binding. By subtracting this baseline, the system self-validates that any measured radioligand accumulation is strictly transporter-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells expressing hDAT, hNET, or hSERT into 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to ensure optimal adherence and transporter expression.

  • Buffer Exchange: Wash cells twice with Krebs-Ringer Bicarbonate Buffer (KRBB) to remove culture media components that might competitively inhibit transporter function.

  • Compound Incubation: Add the azepane-cathinone at varying concentrations (10⁻¹⁰ to 10⁻⁴ M). Include a vehicle control (100% total binding) and a non-specific binding control (e.g., 10 µM GBR12909 for DAT, 10 µM Nisoxetine for NET, 10 µM Citalopram for SERT). Incubate for 15 minutes at room temperature.

  • Radioligand Addition: Add 20 nM of [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin to the respective wells. Incubate for exactly 10 minutes. Causality: A strict 10-minute window ensures the measurement of initial uptake velocity before intracellular accumulation alters the concentration gradient.

  • Termination & Lysis: Rapidly wash the cells three times with ice-cold KRBB to halt transporter activity and remove unbound radioligand. Lyse the cells using 1% SDS.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression analysis.

Neurotoxicity & Off-Target Profiling

The expanded aliphatic nature of the azepane ring raises significant concerns regarding neurotoxicity. Highly lipophilic synthetic cathinones have been documented to induce severe cytotoxicity, likely through mitochondrial dysfunction and the generation of reactive oxygen species (ROS)[3].

Protocol 2: SH-SY5Y Cytotoxicity Assay (MTT)

Causality & Validation: SH-SY5Y human neuroblastoma cells are utilized because they possess a dopaminergic phenotype, making them highly relevant for assessing the neurotoxicity of DAT-targeting psychostimulants. The inclusion of a known cytotoxic agent (e.g., Triton X-100) serves as a positive control, ensuring assay sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at 15,000 cells/well. Allow 24 hours for attachment.

  • Drug Exposure: Treat cells with azepane-cathinones at concentrations ranging from 1 µM to 500 µM for 72 hours. Causality: A 72-hour exposure window is critical to capture delayed apoptotic cascades rather than just acute necrotic events[3].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Remove the media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize absorbance to the vehicle control (100% viability) and calculate the cytotoxic IC₅₀.

Conclusion

The emergence of azepane-containing cathinones represents a calculated chemical divergence in the designer drug market. By expanding the cyclic amine ring, these compounds achieve high lipophilicity and strict conformational rigidity. This structural causality forces the molecules to act as potent, selective DAT reuptake inhibitors, yielding profound psychostimulant effects while simultaneously increasing the risk of neurotoxicity. Rigorous, self-validating in vitro profiling remains the gold standard for characterizing these novel threats, providing the foundational data necessary for toxicological assessment and regulatory action.

References

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes Source: Frontiers in Pharmacology URL:[Link][4]

  • Bath Salt-type Aminoketone Designer Drugs: Analytical and Synthetic Studies on Substituted Cathinones Source: Office of Justice Programs (OJP) URL:[Link][1]

  • 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Monoamine transporter and receptor interaction profiles of a new series of designer cathinones Source: PubMed / Neuropharmacology URL:[Link][2]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Amino-1-(1-azepanyl)-1-propanone Hydrochloride

Executive Summary 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride (CAS: 1236260-29-9) is a highly specialized α -amino amide building block utilized in advanced organic synthesis and medicinal chemistry. Structurally, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-(1-azepanyl)-1-propanone hydrochloride (CAS: 1236260-29-9) is a highly specialized α -amino amide building block utilized in advanced organic synthesis and medicinal chemistry. Structurally, it consists of an alanine-derived core coupled to an azepane (hexamethyleneimine) ring. This technical guide provides an in-depth analysis of its structural rationale, physicochemical properties, synthetic methodologies, and downstream applications, designed for researchers and drug development professionals.

Molecular Architecture & Structural Rationale

The molecular architecture of 2-amino-1-(1-azepanyl)-1-propanone combines two critical pharmacophoric elements:

  • The Azepane Ring: A seven-membered saturated nitrogen heterocycle. The azepane moiety is a privileged scaffold in medicinal chemistry, known to improve aqueous solubility, metabolic stability, and target binding affinity. Currently, more than 20 FDA-approved drugs feature azepane-based motifs, making it a highly validated structural component for drug discovery[1].

  • The α -Amino Amide Core: α -amino amides are versatile precursors in organic synthesis. They serve as critical intermediates for the synthesis of complex nitrogenous heterocycles (such as pyrazines and imidazoles) and are foundational in the design of peptidomimetics[2].

Causality of the Salt Form: The compound is isolated and utilized as a hydrochloride salt rather than a free base. The primary amine at the α -position of the free base is highly nucleophilic and prone to oxidative degradation or unwanted intermolecular dimerization (forming diketopiperazines). By protonating the amine to form the HCl salt, the electron lone pair is sequestered, drastically increasing both the solid-state shelf-life and the aqueous solubility required for biological assays.

Physicochemical Profiling

Understanding the physicochemical parameters of this compound is essential for predicting its behavior in both synthetic reactions and biological systems. The lipophilic bulk of the azepane ring is counterbalanced by the highly polar protonated primary amine and the hydrogen-bond-accepting amide carbonyl.

Table 1: Quantitative Physicochemical Properties
ParameterValue / Description
Chemical Name 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride
CAS Registry Number 1236260-29-9
Molecular Formula C₉H₁₉ClN₂O
Molecular Weight 206.71 g/mol
Exact Mass (Free Base) 170.1419 g/mol
Topological Polar Surface Area (TPSA) ~46.3 Ų
Predicted pKa (Primary Amine) 8.2 – 8.6
Predicted LogP (Free Base) 1.2 – 1.5
Hydrogen Bond Donors / Acceptors 1 / 2
Physical State Crystalline Solid (Off-white to white)

Synthetic Methodology & Validation

The synthesis of 2-amino-1-(1-azepanyl)-1-propanone hydrochloride relies on standard peptide coupling chemistry, followed by controlled deprotection.

SynthesisWorkflow A N-Boc-Alanine + Azepane B Amide Coupling (HATU, DIPEA, DCM) A->B Step 1 C N-Boc-2-Amino-1-(1-azepanyl) -1-propanone B->C D Boc Deprotection (4M HCl in Dioxane) C->D Step 2 E 2-Amino-1-(1-azepanyl) -1-propanone HCl D->E

Figure 1: Two-step synthetic workflow for 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride.

Step-by-Step Synthetic Protocol

Step 1: Amide Coupling Causality: HATU is selected over traditional EDC/HOBt coupling reagents because the secondary amine of the azepane ring is sterically hindered. HATU provides superior reaction kinetics and minimizes racemization at the α -carbon.

  • Dissolve 1.0 eq of N-Boc-Alanine in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes to form the active ester.

  • Add 1.1 eq of Azepane dropwise. Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Deprotection and Salification Causality: 4M HCl in dioxane is used rather than trifluoroacetic acid (TFA). Dioxane is a polar aprotic solvent that perfectly solubilizes the Boc-protected intermediate. As the Boc group is cleaved and the hydrochloride salt forms, the highly polar product precipitates out of the non-polar dioxane solution, driving the reaction forward via Le Chatelier's principle and allowing isolation by simple filtration.

  • Dissolve the Boc-protected intermediate in a minimal amount of anhydrous diethyl ether.

  • Add 10 volumes of 4M HCl in Dioxane at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the UV-active starting material and the appearance of a baseline spot that stains deep purple confirms complete deprotection.

  • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

Pharmacophoric Utility in Medicinal Chemistry

The structural uniqueness of α -amino amides allows them to be utilized in a variety of novel one-step approaches for generating complex dipeptides and active pharmaceutical ingredients[3].

Pharmacophore Core 2-Amino-1-(1-azepanyl) -1-propanone Core App1 Peptidomimetics (Protease Inhibitors) Core->App1 N-Acylation App2 CNS Active Agents (Receptor Ligands) Core->App2 Pharmacophore Mapping App3 Heterocycle Synthesis (Pyrazines, Imidazoles) Core->App3 Cyclization

Figure 2: Downstream medicinal chemistry applications of the alpha-amino azepanyl amide core.

When deployed in drug discovery, the azepane ring often acts as a lipophilic anchor that fits into hydrophobic binding pockets of target proteins, while the primary amine serves as a critical hydrogen bond donor.

Experimental Workflows

Protocol A: Shake-Flask Method for LogP Determination

To accurately determine the partition coefficient (LogP) of the free base, a self-validating shake-flask method must be employed. Causality: Un-saturated solvents will dissolve into one another during the experiment, altering phase volumes and skewing concentration calculations. Pre-saturating the phases prevents this artifact.

  • Preparation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours to create mutually saturated phases. Separate the phases.

  • Freebasing: Neutralize a known mass of the HCl salt with 1M NaOH and extract into DCM. Evaporate the DCM to isolate the free base.

  • Partitioning: Dissolve 5 mg of the free base in 5 mL of the pre-saturated aqueous phase. Add 5 mL of the pre-saturated 1-octanol phase.

  • Equilibration: Shake the mixture mechanically at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Self-Validating Mass Balance: Quantify the concentration of the compound in both the aqueous ( Caq​ ) and octanol ( Coct​ ) phases using HPLC-UV. Calculate the total recovered mass ( Mrecovered​=Caq​Vaq​+Coct​Voct​ ). If Mrecovered​ is not within 95-105% of the initial mass, the assay is invalid (indicating interfacial aggregation or degradation) and must be repeated.

  • Calculation: LogP=log10​(Coct​/Caq​) .

Protocol B: Accelerated Solid-State Stability Profiling
  • Weigh 50 mg aliquots of the HCl salt into clear glass HPLC vials.

  • Expose the vials to accelerated degradation conditions: 40°C / 75% Relative Humidity (RH) in a stability chamber for 14, 28, and 90 days.

  • At each time point, dissolve one aliquot in 1 mL of mobile phase and analyze via LC-MS.

  • Monitor for the specific appearance of the m/z 323 peak, which corresponds to the diketopiperazine dimer—a classic degradation pathway for α -amino amides.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Synthesis of Alpha-Amino Amides via N,O-acetals Derived From Weinreb Amides Source: Journal of Organic Chemistry (PubMed) URL:[Link]

  • A Novel One-Step Approach for the Preparation of Alpha-Amino Acids, Alpha-Amino Amides, and Dipeptides From azetidine-2,3-diones Source: Journal of Organic Chemistry (PubMed) URL:[Link]

  • Advanced Technology & Industrial Co., Ltd. Product Index (CAS: 1236260-29-9) Source: ChemBuyersGuide URL:[Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation, Synthesis, and Medicinal Chemistry Applications of 2-Amino-1-(1-azepanyl)-1-propanone Hydrochloride

Executive Summary In the landscape of modern drug discovery, the strategic incorporation of privileged heterocyclic scaffolds is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Amino-1-(1-azepany...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of privileged heterocyclic scaffolds is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride (CAS: 1236260-29-9) is a highly versatile, specialized chemical building block that merges two critical medicinal chemistry motifs: an α -amino amide core and a lipophilic azepane ring.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive analysis of this molecule. This whitepaper details its structural rationale, physicochemical properties, and provides a field-proven, self-validating synthetic protocol for its generation and analytical validation.

Chemical Identity & Structural Elucidation

The molecule is an amide derived from the amino acid alanine and the cyclic secondary amine azepane (hexamethyleneimine). The presence of the hydrochloride salt enhances its aqueous solubility, making it an ideal precursor for aqueous-phase biological assays or further combinatorial synthesis.

Quantitative Physicochemical Data

The following table summarizes the foundational chemical data for this compound[1]:

PropertyValue
CAS Number 1236260-29-9
IUPAC Name 2-Amino-1-(azepan-1-yl)propan-1-one hydrochloride
Molecular Formula C9H19ClN2O (Salt); C9H18N2O (Free Base)
Molecular Weight 206.71 g/mol (Salt); 170.25 g/mol (Free Base)
Physical State Solid (typically off-white to pale yellow powder)
Target Purity Standard 95% (HPLC)

Pharmacophore Rationale in Drug Design (E-E-A-T)

The architectural design of 2-Amino-1-(1-azepanyl)-1-propanone is not arbitrary; it is rooted in strict structure-activity relationship (SAR) logic.

The Azepane Scaffold: The seven-membered nitrogen-containing heterocycle (azepane) has emerged as a privileged structure in medicinal chemistry[2]. Unlike the more rigid six-membered piperidine or five-membered pyrrolidine rings, azepane's inherent three-dimensional flexibility allows it to navigate complex, deep receptor pockets[2]. This structural flexibility enables the fine-tuning of physicochemical properties, making azepane derivatives highly active leads in the development of anti-cancer, anti-tubercular, and CNS-targeting therapeutics[3][4].

The α -Amino Amide Motif: The α -amino amide acts as a robust hydrogen bond donor/acceptor system. In medicinal chemistry, this motif is frequently utilized to mimic peptide bonds while resisting rapid proteolytic degradation. For instance, α -amino amides are critical zinc-binding groups (ZBGs) in the development of highly selective histone deacetylase 11 (HDAC11) inhibitors[5][6]. Furthermore, this motif is a cornerstone in the rational design of dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes management[7].

Pharmacophore Molecule 2-Amino-1-(1-azepanyl)-1-propanone Alpha-Amine Carbonyl Azepane Ring H_Bond_Donor H-Bond Donor (Receptor Pocket) Molecule->H_Bond_Donor Primary Amine (-NH2) H_Bond_Acceptor H-Bond Acceptor (Protease Active Site) Molecule->H_Bond_Acceptor Amide Carbonyl (C=O) Hydrophobic Hydrophobic Pocket (Steric Bulk Fit) Molecule->Hydrophobic 7-Membered Ring

Pharmacophore mapping of the alpha-amino amide motif.

Experimental Protocols: Synthesis & Validation

To utilize this building block effectively, researchers often need to synthesize it from commercially available chiral pool precursors. The following protocol outlines a highly efficient, step-by-step methodology for synthesizing the compound from Boc-Alanine and Azepane.

Step-by-Step Synthesis Methodology

Step 1: Amide Coupling (Boc-Alanine + Azepane)

  • Preparation: Dissolve 1.0 equivalent of Boc-Alanine in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

  • Nucleophilic Addition: Add 1.1 equivalents of Azepane dropwise. Stir the reaction mixture for 2-4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Causality & Logic: Traditional coupling agents (e.g., EDC/HOBt) often suffer from slow kinetics when reacting with sterically hindered secondary amines like azepane. By utilizing HATU, the reaction proceeds via a highly reactive HOAt ester intermediate. This dramatically accelerates the nucleophilic attack, ensuring near-quantitative yields while strictly preserving the stereochemical integrity of the α -carbon.

Step 2: Boc Deprotection & Salt Formation

  • Solubilization: Dissolve the purified Boc-protected intermediate in a minimal amount of anhydrous Dichloromethane (DCM).

  • Cleavage: Add a 10-fold excess of 4M HCl in anhydrous Dioxane. Stir vigorously at room temperature for 2 hours.

  • Isolation: As the Boc group is cleaved, the resulting free amine immediately protonates, and the highly polar hydrochloride salt precipitates out of the less polar solvent mixture.

  • Purification: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield pure 2-Amino-1-(1-azepanyl)-1-propanone HCl.

Causality & Logic: The choice of anhydrous HCl in dioxane is critical; the presence of water could lead to premature hydrolysis of the newly formed amide bond. Furthermore, this step is a self-validating system : the target molecule naturally precipitates as an HCl salt, driving the reaction to absolute completion via Le Chatelier's principle and eliminating the need for complex chromatographic purification.

Synthesis BocAla Boc-Alanine (Chiral Pool) Coupling Amide Coupling (HATU / DIPEA) BocAla->Coupling Azepane Azepane (Amine Nucleophile) Azepane->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate DMF, RT, 2h Deprotection Boc Deprotection (4M HCl / Dioxane) Intermediate->Deprotection Product Target Molecule (HCl Salt) Deprotection->Product Precipitation

Workflow for the synthesis of 2-Amino-1-(1-azepanyl)-1-propanone HCl.

Analytical Quality Control (QC) Protocol

To confirm the structural fidelity and purity ( 95%) of the synthesized batch, the following analytical validations must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization (ESI+).

    • Expected Result: The exact mass of the free base ( C9​H18​N2​O ) is 170.14 g/mol . The spectrum must show a dominant [M+H]+ pseudo-molecular ion peak at m/z 171.1 .

  • Proton Nuclear Magnetic Resonance ( 1H NMR, 400 MHz, DMSO−d6​ ):

    • Validation Markers: Look for the characteristic broad multiplets integrating to 12 protons between δ 1.40 - 1.80 ppm, confirming the intact azepane ring. A distinct doublet integrating to 3 protons around δ 1.30 ppm will confirm the α -methyl group of the propanone backbone. The primary amine protons will appear as a broad singlet downfield due to the hydrochloride salt formation.

References

  • CymitQuimica. "2-Amino-1-(1-azepanyl)-1-propanone hydrochloride". 1

  • BenchChem. "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery". 2

  • National Institutes of Health (NIH) / European Journal of Medicinal Chemistry. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review". 4

  • ACS Omega. "Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α -Amino Amide Zinc-Binding Groups". 6

Sources

Foundational

Solubility Profile of 2-Amino-1-(1-azepanyl)-1-propanone Hydrochloride in Dimethyl Sulfoxide (DMSO) and Ethanol

An In-depth Technical Guide for Researchers Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride, a key synthetic intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride, a key synthetic intermediate in pharmaceutical research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document delineates the theoretical principles governing its dissolution in two common laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and ethanol, a polar protic solvent. We present a detailed, self-validating experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, this guide offers insights into the molecular interactions at play, strategies for potential solubility enhancement, and the necessary safety protocols for handling this compound. The methodologies and principles discussed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively work with this and similar amine hydrochloride salts.

Introduction and Physicochemical Profile

2-Amino-1-(1-azepanyl)-1-propanone hydrochloride is an organic compound often utilized as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a primary amine, a ketone, and an azepane ring, makes it a versatile precursor. As with any compound intended for use in chemical synthesis or as an active pharmaceutical ingredient (API), understanding its solubility is a non-negotiable prerequisite for process development and formulation. The hydrochloride salt form is common for amine-containing compounds, as it generally enhances stability and crystallinity, but it can present unique solubility challenges compared to its free-base form.[2]

This guide focuses on two solvents of paramount importance in research and development:

  • Ethanol (EtOH): A polar protic solvent, widely used in synthesis, crystallization, and formulation due to its favorable safety profile and its ability to engage in hydrogen bonding.[3]

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of polar and nonpolar compounds, including many otherwise poorly soluble salts.[4][5]

A thorough understanding of the compound's behavior in these solvents is essential for designing robust experimental and manufacturing processes.

Table 1: Physicochemical Properties of 2-Amino-1-(1-azepanyl)-1-propanone Hydrochloride

PropertyValueSource
IUPAC Name 2-amino-1-(azepan-1-yl)propan-1-one; hydrochlorideN/A
Molecular Formula C₉H₁₉ClN₂O[6]
Molecular Weight 206.71 g/mol [6]
Chemical Structure (Image of structure)N/A
Form Typically a solid powder[7]

Theoretical Principles of Solubility

The dissolution of an ionic compound like 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride is an equilibrium process governed by the energy required to break the crystal lattice versus the energy released upon solvation of the constituent ions. The rule of "like dissolves like" provides a preliminary guideline, but a deeper understanding requires examining the specific intermolecular forces at play.[8]

Solubility in Ethanol (Polar Protic Solvent)

Ethanol is a polar, protic solvent capable of acting as both a hydrogen bond donor and acceptor. Its mechanism for dissolving amine hydrochloride salts involves:

  • Cation Solvation: The oxygen atom of ethanol, with its partial negative charge, forms ion-dipole interactions with the protonated amine cation (R-NH₃⁺). Furthermore, the hydroxyl proton can form hydrogen bonds with the chloride anion.

  • Anion Solvation: The hydroxyl group's hydrogen atom forms strong hydrogen bonds with the chloride anion (Cl⁻), effectively shielding it and preventing it from re-associating with the cation.

The overall solubility will depend on the balance between the lattice energy of the salt and the combined solvation energies of the cation and anion. While many low-molecular-weight amines are soluble in alcohols, the presence of the larger azepane ring may influence this behavior.[9]

Solubility in DMSO (Polar Aprotic Solvent)

DMSO is a highly polar aprotic solvent with a large dipole moment. Its solvation mechanism is distinct from that of ethanol:[4]

  • Cation Solvation: DMSO is an exceptional hydrogen bond acceptor. The partially negative oxygen atom in the S=O bond strongly solvates cations, including the protonated amine, through potent ion-dipole interactions.

  • Anion Solvation: As an aprotic solvent, DMSO lacks a hydrogen bond-donating group. Consequently, it is less effective at solvating small, hard anions like chloride compared to protic solvents.[4]

Despite the weaker anion solvation, DMSO's powerful ability to solvate the cation is often sufficient to overcome the crystal lattice energy of many salts, making it a solvent of choice for compounds with poor solubility.[5]

The diagram below illustrates the conceptual differences in solvation.

G cluster_solid Solid Crystal Lattice cluster_ethanol Dissolution in Ethanol (Protic) cluster_solv_cat_etoh Cation Solvation cluster_solv_an_etoh Anion Solvation cluster_dmso Dissolution in DMSO (Aprotic) cluster_solv_cat_dmso Strong Cation Solvation cluster_solv_an_dmso Weak Anion Solvation Solid [R-NH₃⁺][Cl⁻] Cation_EtOH R-NH₃⁺ Solid->Cation_EtOH Overcomes Lattice Energy Anion_EtOH Cl⁻ Solid->Anion_EtOH Overcomes Lattice Energy Cation_DMSO R-NH₃⁺ Solid->Cation_DMSO Overcomes Lattice Energy Anion_DMSO Cl⁻ Solid->Anion_DMSO Overcomes Lattice Energy Solv_C_EtOH1 EtOH Cation_EtOH->Solv_C_EtOH1 Ion-Dipole Solv_C_EtOH2 EtOH Cation_EtOH->Solv_C_EtOH2 Ion-Dipole Solv_A_EtOH1 EtOH Anion_EtOH->Solv_A_EtOH1 H-Bonding Solv_A_EtOH2 EtOH Anion_EtOH->Solv_A_EtOH2 H-Bonding Solv_C_DMSO1 DMSO Cation_DMSO->Solv_C_DMSO1 Ion-Dipole Solv_C_DMSO2 DMSO Cation_DMSO->Solv_C_DMSO2 Ion-Dipole Solv_A_DMSO1 DMSO Anion_DMSO->Solv_A_DMSO1 Ion-Dipole (Weak) G A 1. Preparation Weigh excess solid compound into vials. B 2. Solvent Addition Add a known volume of solvent (DMSO or Ethanol). A->B C 3. Equilibration Incubate on orbital shaker at constant temp (e.g., 25°C). Sample at 24h and 48h. B->C D 4. Phase Separation Centrifuge vials to pellet excess solid. C->D E 5. Sample Collection Withdraw supernatant. Filter immediately with 0.22 µm syringe filter. D->E F 6. Dilution Perform a precise, gravimetric dilution of the filtrate into mobile phase. E->F G 7. HPLC Analysis Inject diluted sample and calibration standards. F->G H 8. Data Analysis Quantify concentration against calibration curve. Calculate solubility (mg/mL or M). G->H I 9. Validation Compare 24h and 48h results. If within 5%, equilibrium is confirmed. H->I

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Calibration Standards: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range.

  • Sample Preparation: To a series of glass vials, add an excess amount of the solid compound (e.g., 10-20 mg). The key is to ensure solid is present throughout the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the test solvent (DMSO or ethanol) into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm).

    • Expert Insight (Trustworthiness): The system's trustworthiness is established by sampling at multiple time points. We recommend taking aliquots at 24 hours and 48 hours. If the measured concentrations are statistically identical (e.g., within ±5%), it confirms that the system has reached equilibrium. If not, a 72-hour time point is necessary.

  • Sampling and Phase Separation: After the desired equilibration time, remove the vials. Allow them to sit undisturbed in a temperature-controlled block for 30 minutes to allow for settling. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid.

  • Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm chemically-resistant syringe filter to remove any microscopic particulates.

    • Expert Insight (Causality): The first few drops from the filter should be discarded to avoid any potential adsorption effects. A precise, gravimetric dilution of the filtrate is then performed using the mobile phase to bring the concentration into the linear range of the HPLC calibration curve. Gravimetric dilution (by weight) is more accurate than volumetric, especially with viscous solvents like DMSO.

  • Quantification by HPLC: Analyze the calibration standards and the diluted samples via a validated HPLC-UV method. Integrate the peak area corresponding to the compound.

  • Calculation: Construct a linear regression curve from the calibration standards (Peak Area vs. Concentration). Use the equation of the line to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. The following table provides a template for reporting the results.

Table 2: Experimentally Determined Solubility of 2-Amino-1-(1-azepanyl)-1-propanone HCl

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Notes
Ethanol25.0[Experimental Value][Calculated Value]Clear, colorless solution
DMSO25.0[Experimental Value][Calculated Value]Clear, colorless solution

Values to be populated upon completion of the experimental protocol.

Interpretation: Based on the principles outlined in Section 2, it is hypothesized that the solubility will be higher in DMSO than in ethanol due to DMSO's superior ability to solvate the cation. [5][10]However, the extent of this difference must be determined empirically.

Strategies for Solubility Enhancement

If the determined solubility is insufficient for a desired application, several strategies can be employed:

  • Co-solvents: For ethanol, adding a small percentage of water can sometimes increase the solubility of hydrochloride salts by improving the solvation of the chloride ion. [11]For DMSO, dilution with an aqueous buffer should be approached with caution, as the compound may precipitate if its aqueous solubility is low.

  • pH Adjustment (in aqueous systems): While not the focus of this guide, if working in an aqueous or semi-aqueous environment, the solubility of amine salts is highly pH-dependent.

  • Conversion to Free Base: For applications in non-polar organic solvents, converting the hydrochloride salt to its free amine form is a highly effective strategy. [2]This involves neutralizing the salt with a suitable base (e.g., a tertiary amine like triethylamine or an inorganic base like sodium bicarbonate) and extracting the free amine into an organic solvent. [2]

Safety and Handling

As a research chemical, 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride should be handled with appropriate care. While a specific safety data sheet (SDS) is not publicly available, data from analogous amino ketone hydrochlorides suggest the following precautions: [12][13]* Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid breathing dust. [13]Use only in a well-ventilated area, such as a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [13]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [14] Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This guide has provided a detailed framework for understanding and quantifying the solubility of 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride in ethanol and DMSO. By combining theoretical principles with a robust, self-validating experimental protocol, researchers can generate reliable data crucial for the successful design of synthetic routes, purification schemes, and formulation strategies. The principles and methodologies presented here are broadly applicable to the study of other amine hydrochloride salts, forming a foundational component of comprehensive physicochemical characterization in the chemical and pharmaceutical sciences.

References

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol - ACS Publications. (2009). ACS Publications.
  • Fisher Scientific. (2025). (S)-(+)-2-Amino-1-propanol Safety Data Sheet.
  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Zhao, L., et al. (2012). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • CymitQuimica. (n.d.). 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride.
  • ChemicalBook. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL HYDROCHLORIDE - Safety Data Sheet.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • BenchChem. (n.d.). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Echemi. (n.d.). 2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride.
  • Sciencemadness Discussion Board. (2016). Diethylamine Hydrochloride Synthesis.
  • Cayman Chemical. (2025). Aminoacetone (hydrochloride) Safety Data Sheet.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • Cayman Chemical. (2024). DL-Cathinone (hydrochloride) (exempt preparation) Safety Data Sheet.
  • MedChemExpress. (2026). 2-Amino-1-(3-chlorophenyl)-1-propanone hydrochloride Safety Data Sheet.
  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-one;hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (n.d.). 2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Reddit r/chemistry. (2020). Silly question - but do hydrochloride salts run on a TLC?.
  • Reddit r/chemistry. (2023). Which solvent would be suitable to solubilize this compound?.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). DMSO/SOCl2-mediated C(sp2)−H amination: switchable synthesis of 3-unsubstituted indole and 3-methylthioindole derivatives. Available at: [Link]

  • Cayman Chemical. (2022). Oxprenolol (hydrochloride) Product Information.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Simson Pharma Limited. (n.d.). 2-Amino-1-(3-hydroxyphenyl)-1-Propanone.
  • Scribd. (n.d.). Solubility Data of DMSO. Available at: [Link]

  • WUR eDepot. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Available at: [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL (AMP). Available at: [Link]

  • NIST. (n.d.). 2-Propanol, 1-amino-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Available at: [Link]

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Protocols & Analytical Methods

Method

"GC-MS protocol for identification of 2-Amino-1-(1-azepanyl)-1-propanone metabolites"

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Based Identification of Putative 2-Amino-1-(1-azepanyl)-1-propanone Metabolites Abstract This application note provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Based Identification of Putative 2-Amino-1-(1-azepanyl)-1-propanone Metabolites

Abstract

This application note provides a comprehensive protocol for the identification of potential metabolites of 2-Amino-1-(1-azepanyl)-1-propanone, a compound of interest in drug development and forensic science. Due to the limited specific metabolic data available for this molecule, this guide synthesizes established principles of drug metabolism with robust analytical methodologies. We present a detailed workflow encompassing sample preparation from biological matrices, including enzymatic hydrolysis and liquid-liquid extraction (LLE), a two-step derivatization process, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure technical accuracy and reproducibility. The described methods are foundational for pharmacokinetic, toxicological, and forensic investigations involving this aminoketone compound.

Introduction and Scientific Background

2-Amino-1-(1-azepanyl)-1-propanone is a synthetic aminoketone whose metabolic fate is critical for understanding its pharmacological and toxicological profile. The identification of its metabolites is essential for comprehensive drug safety evaluation and for forensic analysis, where metabolites can serve as biomarkers of exposure. Gas Chromatography-Mass Spectrometry (GC-MS) remains a primary analytical tool for the identification of novel psychoactive substances (NPS) and their metabolites due to its high chromatographic resolution, structural elucidation capabilities, and established spectral libraries.[1][2]

The core challenge in analyzing polar molecules like aminoketones and their metabolites via GC-MS lies in their low volatility and thermal instability.[3] Therefore, a crucial step in the analytical workflow is chemical derivatization, which converts polar functional groups (e.g., -NH₂, -OH, -COOH) into less polar, more volatile, and thermally stable moieties suitable for GC analysis. This protocol employs a robust two-step derivatization strategy following an optimized extraction procedure from a biological matrix.

Predicted Metabolic Pathways

The metabolic transformation of xenobiotics is typically categorized into Phase I and Phase II reactions, primarily occurring in the liver.[4] Based on the structure of 2-Amino-1-(1-azepanyl)-1-propanone, the following metabolic pathways are predicted:

  • Phase I Reactions: These reactions introduce or expose functional groups, slightly increasing water solubility.[4]

    • Ketone Reduction: The carbonyl group is a prime target for reduction by carbonyl reductases to form a secondary alcohol, 2-Amino-1-(1-azepanyl)-1-propanol.

    • Hydroxylation: The azepane ring can undergo aliphatic hydroxylation at various positions, mediated by Cytochrome P450 (CYP450) enzymes.

    • Deamination: The primary amino group may be removed through oxidative deamination, a common pathway for primary amines, potentially leading to a ketone intermediate that can be further metabolized.[5]

    • N-Dealkylation: While less common for cyclic amines, cleavage of the azepane ring is a possibility, though it is generally a minor pathway.

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite, significantly increasing water solubility for efficient renal excretion.[4]

    • Glucuronidation/Sulfation: The hydroxyl groups introduced during Phase I metabolism are susceptible to conjugation with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate groups (via sulfotransferases).

The goal of the analytical protocol is to identify these predicted metabolites by extracting them from a biological sample, derivatizing their functional groups, and analyzing them with GC-MS.

Materials and Reagents

Item Specification Supplier Example
Solvents HPLC or GC GradeSigma-Aldrich, Fisher Scientific
Methanol, Acetonitrile
Ethyl Acetate, Dichloromethane
Pyridine (Anhydrous)
Reagents β-Glucuronidase (from H. pomatia)Sigma-Aldrich
Sodium Acetate Buffer (0.1 M, pH 5.0)In-house preparation
Methoxyamine HCl (MOX)Sigma-Aldrich
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Sigma-Aldrich
Sodium Sulfate (Anhydrous)Fisher Scientific
Standards 2-Amino-1-(1-azepanyl)-1-propanone(Requires custom synthesis or specialized vendor)
Internal Standard (e.g., Diazepam-d5)Cerilliant, LGC Standards
Consumables 15 mL Polypropylene Centrifuge TubesVWR, Falcon
2 mL GC Vials with Inserts and CapsAgilent, Waters
0.22 µm Syringe FiltersMillipore
Glass Pasteur PipettesFisher Scientific
Equipment Gas Chromatograph-Mass Spectrometer (GC-MS)Agilent, Shimadzu, Thermo Fisher
CentrifugeBeckman Coulter, Eppendorf
Nitrogen EvaporatorOrganomation, Techne
Vortex MixerScientific Industries
Heating Block / Water BathFisher Scientific

Detailed Experimental Protocol

This protocol is optimized for a 1 mL urine sample. Adjustments may be necessary for other biological matrices like plasma or serum.

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Urine Sample Collection (1 mL + IS) Hydrolysis 2. Enzymatic Hydrolysis (β-Glucuronidase, 3h @ 55°C) Sample->Hydrolysis Cleave conjugates Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Isolate analytes Evaporation 4. Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Concentrate Deriv1 5. Methoxyamination (MOX, 60 min @ 60°C) Evaporation->Deriv1 Protect ketone Deriv2 6. Silylation (MSTFA, 30 min @ 80°C) Deriv1->Deriv2 Increase volatility GCMS 7. GC-MS Injection & Analysis Deriv2->GCMS Data 8. Data Processing GCMS->Data

Caption: High-level workflow from sample preparation to GC-MS analysis.

Step-by-Step Sample Preparation
  • Sample Collection & Internal Standard Spiking:

    • Pipette 1 mL of urine into a 15 mL polypropylene centrifuge tube.

    • Spike the sample with 20 µL of a 10 µg/mL internal standard (IS) solution (e.g., Diazepam-d5). The IS helps to monitor extraction efficiency and instrumental performance.

  • Enzymatic Hydrolysis (for Phase II Metabolites):

    • Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) to the tube.

    • Add 50 µL of β-glucuronidase enzyme solution.

    • Vortex gently for 10 seconds.

    • Incubate in a water bath at 55°C for 3 hours. This step is crucial to cleave glucuronide conjugates, releasing the Phase I metabolites into a form detectable by this method.

  • Liquid-Liquid Extraction (LLE):

    • Allow the sample to cool to room temperature.

    • Add 5 mL of ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a glass Pasteur pipette.

    • Repeat the extraction with another 5 mL of ethyl acetate, combining the organic layers. This two-step extraction maximizes analyte recovery.

  • Evaporation:

    • Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at 40°C.[6] This step concentrates the analytes and removes the extraction solvent.

Step-by-Step Derivatization

Derivatization is essential for making the polar metabolites suitable for GC analysis.[7][8]

  • Methoxyamination (Oximation):

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Vortex for 30 seconds to dissolve the residue.

    • Incubate at 60°C for 60 minutes.

    • Rationale: This step converts the ketone group into its methoxime derivative. This prevents the formation of multiple tautomeric forms of the ketone during the subsequent high-temperature silylation step, resulting in a single, sharp chromatographic peak.

  • Silylation:

    • Add 50 µL of MSTFA to the vial.

    • Cap the vial tightly and vortex for 10 seconds.

    • Incubate at 80°C for 30 minutes.

    • Rationale: MSTFA is a powerful silylating agent that replaces active hydrogens on primary amines (-NH₂) and hydroxyl groups (-OH) with a nonpolar trimethylsilyl (TMS) group.[8] This drastically increases the volatility and thermal stability of the metabolites.

    • After incubation, cool the sample to room temperature and transfer the contents to a 2 mL GC vial with a micro-insert for analysis.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization based on the specific instrument used.

Parameter Setting
GC System Agilent 7890B or equivalent
Injection Port Splitless mode, 280°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial 80°C, hold for 2 min; Ramp at 15°C/min to 300°C; Hold for 10 min
MS System Agilent 5977B or equivalent
Transfer Line 290°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
Quadrupole 150°C
Acquisition Mode Full Scan (m/z 50-600)
Solvent Delay 5 minutes (to avoid detecting the derivatizing agents and solvent)[8]

Data Analysis and Metabolite Identification

Identifying metabolites without authentic standards relies on interpreting mass spectral data in relation to the parent compound.

Data Analysis Workflow

G cluster_process Data Processing cluster_id Metabolite Identification TIC 1. Acquire Total Ion Chromatogram (TIC) Deconvolution 2. Peak Deconvolution & Mass Spectrum Extraction TIC->Deconvolution Compare 4. Compare Unknown Spectra to Parent Spectrum Deconvolution->Compare Parent 3. Analyze Parent Drug Spectrum Parent->Compare Hypothesize 5. Hypothesize Structure based on: - Mass Shift - Fragmentation Pattern - Retention Time Compare->Hypothesize Confirm 6. Putative Identification Hypothesize->Confirm

Caption: Logical workflow for the identification of metabolites from raw GC-MS data.

Identification Strategy
  • Analyze the Parent Compound: First, inject a derivatized standard of 2-Amino-1-(1-azepanyl)-1-propanone to determine its retention time and mass spectrum. Identify its key fragment ions.

  • Look for Expected Mass Shifts: Compare the mass spectra of unknown peaks in the sample chromatogram to the parent compound.

    • Ketone Reduction (+2 Da): A metabolite with a reduced ketone will have a molecular ion (M+) that is 2 Daltons higher than the parent drug before derivatization. After derivatization, the mass shift will be larger due to the addition of a TMS group to the new hydroxyl group.

    • Hydroxylation (+16 Da): The addition of an oxygen atom will increase the underivatized mass by 16 Da. The resulting TMS-derivatized metabolite will show a corresponding mass shift.

    • Glucuronide Conjugate (after hydrolysis): A peak corresponding to a hydroxylated metabolite that is significantly more abundant in the hydrolyzed sample compared to a non-hydrolyzed sample is likely a product of a glucuronide conjugate.

  • Examine Fragmentation Patterns: Phase I metabolites often retain the core structure of the parent drug. Therefore, their mass spectra should contain some of the same characteristic fragment ions as the parent compound. The presence of these shared ions is strong evidence of a metabolic relationship.

Troubleshooting

Problem Potential Cause(s) Solution(s)
No peaks or low analyte intensity Poor extraction efficiency.Check pH of the sample before LLE; ensure proper solvent choice. Use a different extraction solvent like dichloromethane.
Incomplete derivatization.Ensure reagents are fresh and anhydrous. Check incubation times and temperatures.
Analyte degradation in the injector.Ensure proper derivatization to increase thermal stability. Lower the injector temperature if possible.
Broad or tailing peaks Active sites in the GC system (liner, column).Use a new, deactivated liner. Condition the column according to manufacturer's instructions.
Insufficient derivatization.Re-optimize derivatization conditions (time, temperature, reagent volume).
Multiple peaks for a single compound Incomplete oximation of the ketone.Ensure the methoxyamination step is performed correctly before silylation.
On-column degradation.Check for active sites and ensure the oven temperature program is not too aggressive.
Interfering peaks from matrix Insufficient sample cleanup.Perform a back-extraction step (e.g., wash organic layer with a basic or acidic solution) or consider using Solid-Phase Extraction (SPE) for cleaner extracts.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the extraction, derivatization, and GC-MS analysis of potential metabolites of 2-Amino-1-(1-azepanyl)-1-propanone. By explaining the rationale behind each step, from predicted metabolic pathways to the specifics of chemical derivatization, this guide equips researchers with a robust method to investigate the biotransformation of this and structurally related compounds. The workflow is designed to be self-validating through the use of an internal standard and provides a clear strategy for the putative identification of metabolites, forming a critical component of any comprehensive pharmacological or forensic investigation.

References

  • Kamel, A. M., & Fandary, E. (1996). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. Archiv der Pharmazie, 329(7), 307-313. [Link]

  • Pereira, V., Pontes, M., Câmara, J. S., & Marques, J. C. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110-8119. [Link]

  • Al-Saffar, Y., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 30(24), 1-25. [Link]

  • OSHA. (n.d.). 2-Amino-2-methyl-1-propanol (AMP). OSHA Method PV2145. [Link]

  • Yu, P. H., & Grewal, J. (1991). 2-propyl-1-aminopentane, its deamination by monoamine oxidase and semicarbazide-sensitive amine oxidase, conversion to valproic acid and behavioral effects. Neuropharmacology, 30(5), 507-515. [Link]

  • Casati, S., et al. (2019). Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. Journal of Pharmaceutical and Biomedical Analysis, 169, 139-147. [Link]

  • Small Molecule Pathway Database. (n.d.). Propanoate Metabolism. SMPDB. [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Organomation Associates, Inc. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 999. [Link]

  • Abiedalla, Y., & Al-Saffar, Y. (2026). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. [Link]

  • LITFL. (2021). Metabolism and Clearance - Part One. Life in the Fast Lane. [Link]

  • Jo, K., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 16(8), 1-15. [Link]

  • Hiller, H., & Lämmerhofer, M. (2025). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. ResearchGate. [Link]

  • Smyatskaya, Y. A., & Shvediani, A. E. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. ResearchGate. [Link]

  • PathBank. (2025). Propanoate Metabolism. PathBank. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments. [Link]

  • Al-Saffar, Y., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. R Discovery. [Link]

  • Agongo, J., et al. (2022). Analysis of endogenous metabolites using multifunctional derivatization and capillary RPLC-MS. Analytical Methods, 14(34), 3291-3300. [Link]

  • Nakano, D., & Eckel, E. (2018). Ultra Quick sample preparation prior to GC-MS based metabolomics. Atlas of Science. [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis. Agilent. [Link]

  • Agilent Technologies. (2020). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]

  • Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. ResearchGate. [Link]

  • Qiu, Y., & Su, M. (2014). Gas Chromatography in Metabolomics Study. IntechOpen. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. [Link]

Sources

Application

Application Note: Synthesis and In Vivo Formulation of 2-Amino-1-(1-azepanyl)-1-propanone Hydrochloride

Introduction and Mechanistic Rationale The compound 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride (Molecular Weight: 206.71 g/mol )[1] is a highly specialized aliphatic amide featuring a chiral alanine core linked to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride (Molecular Weight: 206.71 g/mol )[1] is a highly specialized aliphatic amide featuring a chiral alanine core linked to a lipophilic azepane (hexamethyleneimine) ring. In preclinical drug development, incorporating an azepane moiety is a proven strategy to modulate the lipophilicity, metabolic stability, and target-binding affinity of small molecules.

Preparing this compound for in vivo animal studies requires a synthetic route that strictly preserves the chiral integrity of the alpha-carbon while yielding a highly pure, water-soluble salt. This guide details a self-validating, two-step solution-phase synthesis utilizing a Boc-protection strategy, followed by rigorous formulation protocols for preclinical dosing.

Synthetic Strategy and Chemical Causality

The synthesis relies on standard peptide coupling methodologies[2]. The workflow is divided into two phases:

  • Amide Bond Formation: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) to couple Boc-Ala-OH with azepane.

    • Causality of Reagent Choice: EDC is preferred over traditional Dicyclohexylcarbodiimide (DCC) because its urea byproduct is highly water-soluble and can be easily removed during aqueous workup, eliminating the need for tedious filtration[3]. HOBt is critical as an additive; it intercepts the highly reactive, racemization-prone O-acylisourea intermediate to form a stable O-acyl-OBt active ester, ensuring the stereocenter of the alanine derivative remains intact[4].

  • Acidolytic Deprotection: The tert-butyloxycarbonyl (Boc) group is cleaved using anhydrous HCl in dioxane.

    • Causality of Reagent Choice: This anhydrous acidolysis prevents unwanted hydrolysis of the newly formed amide bond and directly precipitates the product as a stable, water-soluble hydrochloride salt, which is the exact form required for physiological formulation[1].

G N1 Boc-Ala-OH + Azepane N2 Activation & Coupling (EDC/HOBt, DIPEA, DCM) N1->N2 N3 Boc-Protected Amide (Organic Layer) N2->N3 Amide Bond Formation N4 Boc Deprotection (4M HCl in Dioxane) N3->N4 N5 Crude HCl Salt (Precipitate) N4->N5 Acidolysis (-CO2, -Isobutylene) N6 Recrystallization (EtOH/Diethyl Ether) N5->N6 N7 In Vivo Formulation (0.9% Saline, 0.22µm Filter) N6->N7 >98% Purity Achieved

Figure 1: Synthetic workflow and formulation pipeline for 2-Amino-1-(1-azepanyl)-1-propanone HCl.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Boc-2-Amino-1-(1-azepanyl)-1-propanone

Objective: Form the amide bond while preventing racemization and avoiding column chromatography.

  • Activation: In an oven-dried round-bottom flask under nitrogen, dissolve 10.0 mmol of Boc-Ala-OH in 30 mL of anhydrous Dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add 12.0 mmol of HOBt followed by 12.0 mmol of EDC·HCl[3]. Stir for 15 minutes at 0 °C to allow the formation of the active OBt-ester.

  • Coupling: Add 11.0 mmol of Azepane dropwise, followed by 20.0 mmol of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validating Workup (Liquid-Liquid Extraction):

    • Wash the organic layer with 10% aqueous Citric Acid (2 × 20 mL). Causality: Protonates and removes unreacted azepane and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: Deprotonates and removes unreacted Boc-Ala-OH and the HOBt byproduct.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate as a viscous oil.

    • QC Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) should show a single spot (visualized by ninhydrin after heat-induced deprotection).

Phase 2: Deprotection and Salt Isolation

Objective: Cleave the Boc group and isolate the target compound as an in vivo-ready hydrochloride salt.

  • Acidolysis: Dissolve the crude Boc-protected intermediate in 10 mL of anhydrous DCM. Slowly add 25 mL of 4M HCl in Dioxane.

  • Reaction Monitoring: Stir at room temperature for 2 hours. The reaction is self-indicating; as the Boc group is removed (releasing CO₂ gas and isobutylene), the highly polar hydrochloride salt will begin to precipitate out of the non-polar solvent mixture.

  • Isolation: Evaporate the solvents under reduced pressure. Triturate the resulting solid with cold anhydrous diethyl ether (3 × 15 mL) to remove any residual organic impurities.

  • Purification: Recrystallize the solid from a minimal amount of hot ethanol layered with diethyl ether. Filter and dry under high vacuum for 24 hours.

    • QC Checkpoint: LC-MS must confirm the mass of the free base (m/z [M+H]+ = 171.1).

Table 1: Stoichiometry and Reaction Parameters for Amide Coupling
ReagentMW ( g/mol )EquivalentsMass/Vol (10 mmol scale)Mechanistic Function
Boc-Ala-OH189.211.0 eq1.89 gChiral starting material
Azepane99.171.1 eq1.09 g (1.24 mL)Nucleophilic amine
EDC·HCl191.701.2 eq2.30 gPrimary coupling agent
HOBt135.131.2 eq1.62 gRacemization suppressor
DIPEA129.242.0 eq2.58 g (3.48 mL)Non-nucleophilic base

Formulation Protocol for Animal Studies

To administer 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride to animal models (e.g., mice or rats), the compound must be formulated into a sterile, physiologically compatible vehicle.

Salt Correction Factor Calculation: Pharmacological dosing is typically calculated based on the active free base.

  • Free Base MW: 170.25 g/mol

  • HCl Salt MW: 206.71 g/mol [1]

  • Correction Factor: 206.71/170.25=1.214

  • Application: To deliver a 10 mg/kg dose of the active free base, you must weigh out 12.14 mg/kg of the synthesized hydrochloride salt.

Step-by-Step Formulation:

  • Vehicle Selection: Use 0.9% Sterile Saline (NaCl). Causality: The HCl salt is highly water-soluble; saline ensures the injection is isotonic, preventing osmotic stress, hemolysis, or tissue necrosis at the injection site.

  • Dissolution: Weigh the calculated mass of the synthesized salt and dissolve it in the appropriate volume of 0.9% saline to achieve the target concentration (e.g., 2 mg/mL for a 10 mL/kg dosing volume in mice). Vortex gently until completely clear.

  • Sterilization: In a laminar flow hood, draw the solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, endotoxin-free dosing vial. Causality: PES membranes are specifically chosen for their low drug-binding properties, ensuring the concentration remains accurate post-filtration.

Table 2: In Vivo Formulation Specifications
ParameterSpecificationScientific Rationale
Form Hydrochloride SaltMaximizes aqueous solubility and prevents rapid oxidation.
Vehicle 0.9% Sterile SalineIsotonic; safe for Intravenous (IV) or Intraperitoneal (IP) use.
pH Range 6.5 – 7.4Prevents injection site irritation. (Adjust with 0.1M NaOH if acidic).
Filtration 0.22 µm PES FilterEnsures sterility without adsorbing the active compound.
Storage 4 °C (Short-term)Stable in aqueous solution for up to 7 days; protect from light.

References

  • Wikipedia Contributors. "Peptide synthesis." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Peptide Chemistry. "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety." PeptideChemistry.org. Available at:[Link]

Sources

Method

Application Note: High-Throughput Chiral Separation of 2-Amino-1-(1-azepanyl)-1-propanone Enantiomers by Supercritical Fluid Chromatography (SFC)

Abstract This application note presents a detailed and robust protocol for the enantioselective separation of 2-Amino-1-(1-azepanyl)-1-propanone, a chiral α-amino ketone. The accurate determination of enantiomeric purity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust protocol for the enantioselective separation of 2-Amino-1-(1-azepanyl)-1-propanone, a chiral α-amino ketone. The accurate determination of enantiomeric purity is critical in pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive methodology employing Supercritical Fluid Chromatography (SFC), a technique increasingly favored for its speed, efficiency, and reduced environmental impact in chiral separations.[1][2][3] We will explore the rationale behind the selection of the chiral stationary phase (CSP), mobile phase optimization, and provide a step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Purity

2-Amino-1-(1-azepanyl)-1-propanone possesses a stereogenic center at the carbon alpha to the carbonyl group, making it a chiral molecule existing as a pair of enantiomers. In drug development, the differential biological activity of enantiomers is a well-established phenomenon, necessitating their separation and independent evaluation. The spatial arrangement of atoms can profoundly influence a molecule's interaction with chiral biological targets like enzymes and receptors.[4][5] Consequently, regulatory agencies worldwide mandate rigorous assessment of the stereochemical composition of new chemical entities.[6]

This guide focuses on the direct chiral separation approach, where enantiomers are resolved using a chiral stationary phase (CSP) in a chromatographic system.[7][8] We have selected Supercritical Fluid Chromatography (SFC) as the primary technique due to its inherent advantages for separating basic compounds like primary amines. SFC utilizes supercritical carbon dioxide as the main mobile phase, which, when combined with a polar co-solvent, offers low viscosity and high diffusivity, leading to faster analysis times and superior peak shapes compared to traditional High-Performance Liquid Chromatography (HPLC).[2][3][9]

The Science of Enantioseparation: A Mechanistic Overview

The cornerstone of this chiral separation is the differential interaction between the enantiomers of 2-Amino-1-(1-azepanyl)-1-propanone and the chiral stationary phase. This enantiorecognition is governed by the formation of transient diastereomeric complexes through a combination of non-covalent interactions.[8] For the target analyte, which features a primary amine, a ketone, and an azepane ring, the following interactions with a suitable CSP are crucial:

  • Hydrogen Bonding: The primary amine and the carbonyl group are potent hydrogen bond donors and acceptors, respectively.

  • Dipole-Dipole Interactions: The polar carbonyl group can engage in dipole-dipole interactions.

  • Steric Hindrance: The three-dimensional structure of the CSP creates a chiral environment where one enantiomer fits more favorably than the other, leading to differences in retention time.[4]

Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are highly versatile and have demonstrated broad enantiorecognition capabilities for a wide range of chiral compounds, including those with primary amine functionalities.[10][11]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a systematic approach to developing a robust chiral SFC method for the enantiomers of 2-Amino-1-(1-azepanyl)-1-propanone.

Recommended Instrumentation and Reagents
  • SFC System: An analytical SFC system equipped with a back-pressure regulator, a column oven, an autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended for initial screening. A column such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar phase is a strong starting point.[11][12]

  • Mobile Phase:

    • Supercritical CO₂ (SFC grade)

    • Methanol (HPLC or SFC grade)

    • Co-solvents for optimization: Ethanol, 2-Propanol (IPA)

  • Additives:

    • Trifluoroacetic acid (TFA)

    • Triethylamine (TEA) or Diethylamine (DEA)

  • Sample: Racemic standard of 2-Amino-1-(1-azepanyl)-1-propanone, and individual enantiomers if available for peak identification.

Sample Preparation
  • Prepare a stock solution of the racemic 2-Amino-1-(1-azepanyl)-1-propanone in methanol at a concentration of 1 mg/mL.

  • For injection, dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the final sample solution through a 0.22 µm syringe filter prior to injection to prevent column clogging.[10]

Chromatographic Conditions: Initial Screening

The following conditions provide a robust starting point for method development.

ParameterRecommended ConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) based, 5 µm, 4.6 x 150 mmBroad applicability for chiral amines and ketones.[11]
Mobile Phase CO₂ / MethanolMethanol is a common polar modifier in SFC.[1]
Gradient 5% to 40% Methanol over 10 minutesA gradient allows for efficient screening of the optimal elution conditions.
Flow Rate 3.0 mL/minTypical flow rate for analytical SFC providing a good balance of speed and resolution.[1]
Back Pressure 150 barMaintains the supercritical state of the CO₂.[1]
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.[1]
Detection UV at 220 nmWavelength at which the analyte is expected to have significant absorbance.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Additive 0.3% TFA and 0.2% TEA in MethanolTFA improves the peak shape of basic compounds by ion-pairing, while TEA deactivates acidic silanol groups on the silica support.[1][9]
Method Optimization Workflow

If the initial screening does not yield baseline separation (Resolution > 1.5), the following optimization steps should be performed systematically.

G cluster_0 Sample Preparation cluster_1 SFC System cluster_2 Data Acquisition & Analysis racemic_sample Racemic Analyte dissolution Dissolve in Methanol racemic_sample->dissolution sfc_system SFC Instrument filtration Filter (0.22 µm) dissolution->filtration filtration->sfc_system Inject Sample csp_column Chiral Stationary Phase (CSP) sfc_system->csp_column chromatogram Chromatogram with Separated Enantiomers detector UV Detector csp_column->detector detector->chromatogram Signal Output data_analysis Calculate Resolution, Peak Area, %ee chromatogram->data_analysis

Sources

Technical Notes & Optimization

Troubleshooting

Analytical Support Center: Stability-Indicating Assay for 2-Amino-1-(1-azepanyl)-1-propanone HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with developing a robust Stability-Indicati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with developing a robust Stability-Indicating Assay (SIA) for 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride .

Because this Active Pharmaceutical Ingredient (API) is a highly polar, aliphatic amino acid amide lacking a conjugated π -system, it presents severe analytical challenges. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to ensure your method is self-validating and compliant with regulatory standards.

Frequently Asked Questions: Method & Detector Selection

Q: Why does my API elute in the void volume on a standard C18 column, and how do I retain it? A: Mechanistically, the failure of standard reversed-phase (RP) chromatography is driven by the molecule's extreme polarity and basicity. The primary amine (pKa ~9) is fully protonated under standard acidic mobile phase conditions. This charge, combined with the lack of hydrophobic bulk, results in negligible partitioning into the C18 stationary phase. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC has emerged as an essential tool for the separation of polar compounds that are poorly retained in traditional RP-HPLC[1]. By utilizing a BEH Amide stationary phase with a high-organic mobile phase (e.g., 95% Acetonitrile), the protonated API partitions effectively into the water-enriched layer immobilized on the silica surface, providing excellent retention and peak shape.

Q: UV detection at 210 nm yields severe baseline drift and misses degradation products. What is the alternative? A: The API relies solely on the amide bond for UV absorbance (~210 nm). During forced degradation, the primary pathway is amide hydrolysis, which yields 2-aminopropanoic acid (alanine) and hexamethyleneimine (azepane). Neither of these degradants possesses a UV chromophore, making them "invisible" to UV/PDA detectors. Furthermore, gradient elution at 210 nm inherently causes severe baseline drift due to solvent absorbance changes. Solution: Implement Charged Aerosol Detection (CAD) . CAD is highly effective for analytes with weak or no UV absorbance[1]. The detector nebulizes the eluent, evaporates the solvent, and measures the electrical charge of the remaining non-volatile particles. This provides a uniform, mass-proportional response independent of the molecule's optical properties, which is critical for validating stability-indicating LC-CAD methods[2].

Troubleshooting Guide: Achieving a Self-Validating System

A self-validating stability-indicating method must prove that all degradation pathways are accounted for without co-elution. According to the3, stability testing must reliably differentiate the API from its degradants[3]. We validate this via Mass Balance (the sum of the remaining API and all quantified degradants must equal ~100% of the initial API mass).

Issue: Failing Mass Balance (<95%) during Forced Degradation Causality: If your mass balance drops significantly after stress testing, you are likely losing a degradant. Azepane (a primary hydrolysis degradant) is semi-volatile (b.p. ~138°C). If the CAD evaporator temperature is set too high (e.g., >50°C), the azepane particles will volatilize in the drift tube and escape detection, artificially lowering your mass balance. Fix: Maintain the CAD evaporator temperature at 35°C . This precise thermal setpoint ensures the mobile phase evaporates completely while preserving semi-volatile degradants, closing the mass balance loop and self-validating the assay.

Step-by-Step Methodology: HILIC-CAD Stability-Indicating Protocol

Follow this optimized protocol to separate the API from its process impurities and degradation products.

Step 1: Forced Degradation Setup & Sample Preparation

  • Prepare a 5.0 mg/mL stock solution of the API in LC-MS grade water.

  • Subject aliquots to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2O2, 60°C, UV light) to achieve a target degradation of 5-20%[4].

  • Critical Step: Neutralize acid/base stressed samples with equimolar counter-reagents. Failing to neutralize will cause severe peak splitting on the HILIC column due to localized pH mismatches.

  • Dilute all samples to a final API concentration of 500 µg/mL using Acetonitrile:Water (80:20, v/v) to match the initial gradient conditions.

Step 2: Chromatographic Execution

  • System: UHPLC equipped with a Charged Aerosol Detector (CAD).

  • Column: Waters Acquity UPLC BEH Amide (150 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid). Note: pH 3.0 ensures the amine remains fully protonated, maximizing polar retention.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 95% B (Isocratic hold to focus the analyte band)

    • 2.0 - 8.0 min: 95% B 60% B (Elution of API and highly polar degradants)

    • 8.0 - 10.0 min: 60% B (Column wash)

    • 10.0 - 15.0 min: 95% B (Re-equilibration)

Step 3: CAD Detector Optimization

  • Evaporator Temperature: 35°C (Optimized for semi-volatile azepane recovery).

  • Data Collection Rate: 10 Hz.

  • Power Function (PF): 1.0 (Ensures linear mass-response correlation for mass balance calculations).

Quantitative Data: Forced Degradation Summary

The following table summarizes the expected degradation profile under standard3 conditions[3], demonstrating the method's mass balance integrity.

Stress ConditionReagent / EnvironmentTimeAPI Degradation (%)Mass Balance (%)Primary Degradant(s)
Acidic Hydrolysis 0.1N HCl at 25°C24 h12.4%98.2%Alanine, Azepane
Basic Hydrolysis 0.1N NaOH at 25°C4 h18.1%97.5%Alanine, Azepane
Oxidation 3% H2O2 at 25°C24 h6.3%99.1%N-oxide derivative
Thermal 60°C (Solid State)7 days1.2%99.8%None (Highly Stable)
Photolytic UV/Vis (ICH Q1B)1.2M lux h2.5%99.5%Unspecified trace

Workflow Visualization

SIA_Workflow cluster_stress ICH Q1A(R2) Forced Degradation API 2-Amino-1-(1-azepanyl)-1-propanone HCl (API) Acid Acidic Hydrolysis (0.1N HCl) API->Acid Base Basic Hydrolysis (0.1N NaOH) API->Base Ox Oxidation (3% H2O2) API->Ox Thermal Thermal (60°C) API->Thermal Photo Photolytic (UV/Vis) API->Photo Prep Neutralization & Dilution Acid->Prep Base->Prep Ox->Prep Thermal->Prep Photo->Prep HILIC HILIC Separation (Amide Column) Prep->HILIC CAD Charged Aerosol Detection (CAD) HILIC->CAD Analysis Peak Purity & Mass Balance (>95% Recovery) CAD->Analysis

Fig 1: ICH Q1A(R2) forced degradation and HILIC-CAD stability indicating assay workflow.

References

  • Title: Pharma Stability: Reporting, Limits & Lifecycle: Introduction to Stability Testing Source: PharmaStability URL
  • Title: Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods Source: SciSpace URL
  • Source: Science.gov (PubMed)
  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI URL

Sources

Optimization

Technical Support Center: Addressing Matrix Effects in Bioanalytical Methods for Synthetic Cathinones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who are tackling the complexities of quantifying synthetic cathinones in biological matrices. Matrix effects are a significant and often underestimated challenge in LC-MS/MS-based bioanalysis, capable of compromising data accuracy, precision, and sensitivity.[1][2] This document provides in-depth, practical guidance in a question-and-answer format to help you identify, troubleshoot, and mitigate these effects, ensuring the development of robust and reliable methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts related to matrix effects in the context of synthetic cathinone analysis.

Q1: What are matrix effects and why are they a critical concern for synthetic cathinone analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components present in the sample matrix.[3][4] This interference occurs within the mass spectrometer's ion source and can manifest as either ion suppression (a loss of signal) or ion enhancement (an increase in signal).[5][6] For synthetic cathinones, which are often analyzed at low concentrations in complex biological fluids like plasma, serum, or urine, these effects can lead to:

  • Inaccurate Quantification: Under- or overestimation of the true analyte concentration, compromising pharmacokinetic and toxicological data.[5]

  • Poor Reproducibility: High variability in results between different samples or analytical runs.[1]

  • Reduced Sensitivity: Ion suppression can raise the limit of quantification (LOQ), making it impossible to detect low levels of the target cathinone.[2]

Given the structural diversity of synthetic cathinones and their metabolites, and the complexity of biological matrices, a thorough evaluation of matrix effects is mandated by regulatory bodies to ensure data integrity.[7][8][9]

Q2: What are the primary causes of matrix effects in biological samples like plasma and urine?

A2: The primary culprits are endogenous components of the biological matrix that are not removed during sample preparation. The most common sources of interference include:

  • Phospholipids: Abundant in plasma and serum, phospholipids are notoriously problematic. They often co-extract with analytes in simple protein precipitation and can co-elute chromatographically, causing significant ion suppression.[10][11] Monitoring for characteristic phospholipid fragment ions (e.g., m/z 184) is a common diagnostic tool.[10]

  • Salts and Urea: Particularly problematic in urine samples, high concentrations of inorganic salts and urea can alter the droplet formation and evaporation process in the electrospray source, leading to signal suppression.

  • Endogenous Metabolites and Proteins: Small molecules, amino acids, and residual proteins can compete with the analyte for ionization.

  • Anticoagulants and Additives: The agents used during sample collection (e.g., EDTA, heparin) can also contribute to matrix effects.[8]

cluster_0 Biological Sample cluster_1 LC-MS/MS Ion Source cluster_2 Observed Signal Cathinone Synthetic Cathinone (Analyte) Ionization Ionization Process (Droplet Formation/Evaporation) Cathinone->Ionization Targeted for Ionization Matrix Matrix Components (Phospholipids, Salts, etc.) Matrix->Ionization Interferes with Ionization Efficiency Signal Analyte Signal Ionization->Signal Leads to Altered (Suppressed/Enhanced) Signal caption Figure 1. The mechanism of matrix effects in an LC-MS/MS ion source.

Caption: Figure 1. The mechanism of matrix effects in an LC-MS/MS ion source.

Q3: How do regulatory agencies like the FDA and EMA define and regulate matrix effects?

A3: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider the evaluation of matrix effects a mandatory component of bioanalytical method validation.[7][12][13] The core requirement is to demonstrate that the method is free from significant, variable matrix effects. This is typically assessed by:

  • Analyzing samples from at least six different lots of the biological matrix.[14]

  • Calculating an "IS-normalized matrix factor" for each lot.

  • The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not exceed 15%.[3]

This ensures that the method is robust and performs consistently, regardless of the individual source of the biological sample.[8][15]

Table 1: Regulatory Acceptance Criteria for Matrix Effects

Parameter Agency Requirement
Number of Matrix Lots FDA / EMA A minimum of 6 different sources (lots) should be tested.[14]

| IS-Normalized Matrix Factor | FDA / EMA | The precision (Coefficient of Variation, %CV) of the IS-normalized matrix factor across the lots should be ≤ 15%.[3] |

Q4: Can I rely solely on a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects?

A4: While using a co-eluting SIL-IS is the most effective strategy to compensate for matrix effects, it is not a guaranteed solution.[16][17] A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, meaning it should experience the same degree of extraction loss and ion suppression or enhancement.[3][17] However, this assumption can fail if:

  • Chromatographic Separation Occurs: Minor differences can sometimes cause the SIL-IS to separate slightly from the analyte on the column, exposing them to different matrix environments as they elute.

  • Extreme Ion Suppression: In cases of severe matrix effects, the response of both the analyte and the IS can be suppressed to a point where the signal-to-noise ratio is too low for reliable quantification.

  • IS Impurities: If the SIL-IS contains a significant amount of the unlabeled analyte as an impurity, it can lead to an overestimation of the analyte's concentration.

Therefore, regulatory guidelines still require you to assess the matrix effect quantitatively, even when using a SIL-IS, to prove that the compensation is effective and consistent.[8][14]

Section 2: Troubleshooting Guide

This section provides practical, step-by-step solutions to common issues encountered during method development.

Problem 1: My QC samples are failing with poor accuracy and precision. I suspect matrix effects, but how can I be sure?

A: To definitively confirm and quantify matrix effects, you must perform a quantitative assessment by calculating the Matrix Factor (MF).

This experiment isolates the influence of the matrix by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a clean, neat solution.[5][18] See Protocol 1 for a detailed methodology.

The calculation is as follows:

  • Matrix Factor (MF) = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Mean Peak Area of Analyte in Neat Solution)

  • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

Interpretation:

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

By analyzing multiple lots of matrix, you can determine the variability. If the %CV of the IS-normalized MF is greater than 15%, your method is subject to significant relative matrix effects that must be addressed.[3]

A Start: Poor Accuracy/Precision Observed in QCs B Hypothesis: Matrix Effects Present? A->B C Action: Perform Quantitative Matrix Effect Assessment (See Protocol 1) B->C D Calculate IS-Normalized Matrix Factor (MF) for 6+ Matrix Lots C->D E %CV of IS-Normalized MF > 15%? D->E F Conclusion: Significant Matrix Effects Confirmed. Proceed to Mitigation Strategies. E->F Yes G Conclusion: Matrix Effects are Not the Primary Cause. Investigate Other Parameters (e.g., Stability, Pipetting Error). E->G No caption Figure 2. Workflow for the investigation of suspected matrix effects.

Caption: Figure 2. Workflow for the investigation of suspected matrix effects.

Problem 2: My assessment confirms significant ion suppression. What are my best options to reduce it?

A: Your primary strategy should be to improve the sample cleanup process to remove the interfering components before LC-MS/MS analysis.

The choice of sample preparation technique is the most critical factor in mitigating matrix effects.[19] While simple protein precipitation (PPT) is fast, it often results in "dirty" extracts containing high levels of phospholipids.[4][11] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer progressively cleaner samples.[20]

Table 2: Comparison of Common Sample Preparation Techniques

Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, simple, inexpensive, generic.[10] High levels of residual phospholipids and other interferences; least effective cleanup.[4][11] High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Cleaner than PPT; removes many non-polar interferences.[19] More labor-intensive, uses larger volumes of organic solvents, prone to emulsions.[21] Analytes with favorable partition coefficients; when SPE is not feasible.
Solid-Phase Extraction (SPE) Provides the cleanest extracts; highly selective; allows for analyte concentration.[20][22] Requires method development; more expensive and time-consuming than PPT.[10] Low-level quantification; methods requiring high accuracy and precision.

| Phospholipid Removal Plates | Combines speed of PPT with targeted removal of phospholipids.[11] | More expensive than standard PPT; may not remove other types of interferences. | Rapidly developing clean methods for plasma/serum without extensive SPE development. |

A Start: Significant Ion Suppression Confirmed B Is the required LLOQ very low? A->B C Is high-throughput essential? B->C No H Develop an SPE Method. This offers the best cleanup and concentration factor. B->H Yes D Consider Phospholipid Removal Plate or Protein Precipitation + Dilution C->D Yes E Is the matrix plasma/serum? C->E No F Develop a Solid-Phase Extraction (SPE) Method. (See Protocol 2) E->F Yes G Consider Liquid-Liquid Extraction (LLE) or SPE E->G No caption Figure 3. Decision tree for selecting a sample preparation method.

Caption: Figure 3. Decision tree for selecting a sample preparation method.

In addition to sample cleanup, optimizing chromatographic conditions to achieve separation between your analyte and the region where matrix components elute can also significantly reduce interference.[5][23]

Section 3: Key Protocols and Methodologies

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

Objective: To quantify the absolute and relative matrix effects on an analyte and its internal standard.

Materials:

  • Blank biological matrix from at least 6 different sources/lots.

  • Analyte and Internal Standard (IS) stock solutions.

  • Validated sample extraction procedure.

  • LC-MS/MS system.

  • Mobile phase and reconstitution solvent.

Procedure:

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Spike analyte and IS into the final reconstitution solvent at low and high QC concentrations. (N=3 at each level). This set represents the 100% response (no matrix).

    • Set 2 (Post-Extraction Spike): Extract blank matrix from each of the 6 lots. After the final evaporation step, spike the analyte and IS into the dried extract before reconstitution. Use the same low and high QC concentrations as Set 1. (N=3 for each lot).

  • Analysis: Inject all samples from Set 1 and Set 2 and acquire data.

  • Calculations:

    • Calculate the mean peak area for the analyte and IS from Set 1 .

    • For each lot in Set 2 , calculate the mean peak area for the analyte and IS.

    • For each lot:

      • Matrix Factor (Analyte) = (Mean Analyte Area from Set 2) / (Mean Analyte Area from Set 1)

      • Matrix Factor (IS) = (Mean IS Area from Set 2) / (Mean IS Area from Set 1)

      • IS-Normalized Matrix Factor = Matrix Factor (Analyte) / Matrix Factor (IS)

    • Final Assessment: Calculate the mean, standard deviation, and %CV for the IS-Normalized Matrix Factor across all 6 lots.

Protocol 2: Optimized Solid-Phase Extraction (SPE) for Synthetic Cathinones

Objective: To develop a robust SPE method for cleaning up synthetic cathinones (which are typically basic compounds) from plasma. A mixed-mode cation exchange SPE is often effective.[24]

Materials:

  • Mixed-Mode Cation Exchange SPE cartridges/plate (e.g., Oasis MCX).

  • Plasma samples.

  • Internal Standard solution.

  • Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide.

  • SPE manifold or automated extraction system.

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of IS solution.

    • Add 200 µL of 4% phosphoric acid to dilute the sample and ensure the cathinones are protonated (positively charged). Vortex to mix.

  • Conditioning: Condition the SPE sorbent by passing 1 mL of methanol, followed by 1 mL of water through the cartridge.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1 (Polar Interferences): Pass 1 mL of 0.1M HCl or 2% formic acid through the cartridge to wash away salts and other polar interferences.

    • Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge to wash away lipids and other non-polar interferences. The protonated cathinone should be retained by the strong cation exchanger.

  • Elution: Elute the analytes using 1 mL of a fresh solution of 5% ammonium hydroxide in methanol (or acetonitrile). The basic pH neutralizes the cathinones, disrupting their ionic interaction with the sorbent and allowing them to be eluted.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

References
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011).
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - MilliporeSigma. (n.d.).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administr
  • High Throughput Removal of Both Phospholipids and Proteins in Bioanalytical Sample Prepar
  • Advances in Sample Preparation: Removing Phospholipids
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • The Use of Stable-Isotope-Labeled (SIL)
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018).
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026).
  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Labor
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. (n.d.).
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch M
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Pl
  • FDA guideline - Bioanalytical Method Valid
  • ICH guideline M10 Step2b on bioanalytical method validation - European Medicines Agency (EMA). (2019).
  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.).
  • HybridSPE®-Phospholipid Technology - Bioanalysis Zone. (n.d.).
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC. (n.d.).
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corpor
  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed. (2003).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Technical Support Center: Method Validation for the Simultaneous Analysis of Synthetic C
  • Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. (2021).
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025).
  • European Medicines Agency Guideline on Bioanalytical Method Validation: Wh
  • Technical Support Center: Optimizing Chromatographic Separation of C
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical consider
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
  • Analysis of Cathinones in Plasma Using LC-MS/MS ASMS 2014 ThP598. (n.d.).
  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. (n.d.).
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
  • Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry - MDPI. (2021).
  • Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens - ResearchG
  • Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed. (2016).
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.).
  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC. (n.d.).
  • Liquid-Liquid Extraction vs. Solid-Phase Extraction - Aurora Biomed. (2019).
  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed. (2020).

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Troubleshooting

Technical Support Center: Solubility Enhancement of 2-Amino-1-(1-azepanyl)-1-propanone for In Vitro Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists facing solubility and bioavailability challenges with 2-Amino-1-(1-azepanyl)-1-propanone during in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists facing solubility and bioavailability challenges with 2-Amino-1-(1-azepanyl)-1-propanone during in vitro screening.

Causality & Physicochemical Profile

To successfully formulate 2-Amino-1-(1-azepanyl)-1-propanone for cell-based assays, one must first understand the physicochemical causality behind its behavior in aqueous media.

The molecule is an α-amino amide derivative characterized by a highly lipophilic azepane (heptamethyleneimine) ring[1][2]. While the primary amine group provides a site for potential salt formation (pKa ~8.0), the physiological pH (7.4) required for most in vitro cell culture assays causes a significant fraction of the compound to exist as the uncharged, highly lipophilic freebase. This intrinsic lipophilicity drives two major experimental artifacts:

  • Kinetic Precipitation: When a concentrated Dimethyl Sulfoxide (DMSO) stock is diluted into aqueous media, the rapid solvent shift forces the compound beyond its thermodynamic solubility limit, causing sub-visual or visual precipitation[3][4].

  • Non-Specific Binding (NSB): The lipophilic azepane moiety readily adsorbs to polystyrene culture plates and pipette tips, artificially lowering the effective concentration reaching the cellular target[5].

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon adding the DMSO stock to my cell culture media. What is happening? A1: You are observing kinetic precipitation (a solvent-shift effect). While the compound dissolves readily in 100% DMSO, its solubility limit in an aqueous buffer is drastically lower. Rapid addition of the stock to the media creates localized supersaturation, forcing the compound out of solution[3]. To resolve this, use a stepwise dilution method with vigorous vortexing, or employ a solubility enhancer like a cyclodextrin[6].

Q2: What is the maximum concentration of DMSO I can use to keep the compound soluble without killing my cells? A2: The maximum tolerated concentration of DMSO is highly dependent on the cell line. For most robust immortalized cell lines, a final DMSO concentration of ≤0.5% (v/v) is considered the maximum acceptable limit[3][7]. However, concentrations as low as 0.2% can induce changes in gene expression, and concentrations ≥1.0% frequently cause reduced proliferation, membrane disruption, or apoptosis[8][9]. Always run a vehicle control (media + DMSO only) to establish a baseline[3].

Q3: How can I improve the solubility without increasing DMSO concentration? A3: The most effective method for lipophilic amines and amides is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic azepane ring of your compound inserts into this cavity, forming a water-soluble inclusion complex that acts as a molecular "chaperone" to deliver the drug to the cells without requiring toxic organic solvents[6][10].

Data Presentation: Comparison of Solubilization Strategies

The following table summarizes the quantitative limits and mechanistic trade-offs of various solubility enhancement strategies for azepane-derivatives in in vitro assays.

Solubilization StrategyMechanism of ActionMax Tolerated Assay Conc.ProsCons
Direct DMSO Dilution Co-solvent disruption of water hydrogen bonds.≤0.5% (v/v)[7]Quick, requires no specialized formulation equipment.High risk of kinetic precipitation; cytotoxic at higher concentrations[9].
HP-β-CD Complexation Host-guest inclusion of the azepane ring into the hydrophobic cavity[11].Up to 50 mM (cell-dependent)[10]Dramatically increases thermodynamic solubility; zero organic solvent required[6].Requires preparation time; complexation equilibrium must be validated[4].
Acidic pH Shift Protonation of the α-amine to form a highly soluble cation.pH ≥ 6.8 (for mammalian cells)Simple adjustment using dilute HCl.Non-physiological pH can alter cellular metabolism and target receptor conformation.

Experimental Workflows & Visualizations

Workflow Start Solid 2-Amino-1-(1-azepanyl)-1-propanone DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) Start->DMSO Decision Choose Aqueous Dilution Strategy DMSO->Decision Direct Direct Dilution (High Risk of PPT) Decision->Direct No Excipients CD Complexation with HP-β-CD Decision->CD High Conc. Needed Cosolvent Stepwise Dilution (≤0.5% DMSO) Decision->Cosolvent Low Conc. Needed Fail Assay Fails (Precipitate) Direct->Fail Kinetic PPT Assay In Vitro Assay (Clear Solution) CD->Assay Succeeds Cosolvent->Assay Succeeds

Experimental workflow for selecting an in vitro solubility enhancement strategy.

Mechanism FreeDrug Free Azepane Derivative (Lipophilic) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex + CD HP-β-CD (Hydrophobic Cavity) CD->Complex + Target Cellular Target Complex->Target Reversible Release

Mechanism of HP-β-CD inclusion complexation and reversible cellular release.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating steps to confirm that the compound is genuinely in solution rather than existing as a sub-visual colloidal suspension.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Co-evaporation Method)

This method is ideal for creating a stable, water-soluble stock that eliminates the need for DMSO entirely.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile ultra-pure water or Phosphate-Buffered Saline (PBS)[10].

  • Complexation: Add 2-Amino-1-(1-azepanyl)-1-propanone powder to the HP-β-CD solution to achieve a 1:2 molar ratio (Drug:Cyclodextrin)[11].

  • Equilibration: Sonicate the suspension in a water bath at room temperature for 30-60 minutes, then place on an orbital shaker overnight at 25°C to allow host-guest equilibrium to be reached[4].

  • Self-Validation (Filtration): Filter the solution through a 0.22 µm PTFE syringe filter. This critical step removes any uncomplexed, precipitated drug[12].

  • Self-Validation (Quantification): Quantify the exact concentration of the dissolved complex in the filtrate using HPLC (UV detection) against a standard curve prepared in 100% methanol[4]. Do not assume 100% of the added powder is in solution.

  • Lyophilization: Freeze the validated solution at -40°C and lyophilize to obtain a stable, water-soluble powder that can be reconstituted directly in cell culture media[4][11].

Protocol B: Stepwise DMSO-to-Aqueous Dilution

Use this method for immediate screening when cyclodextrin formulation is not feasible, provided the required final concentration is low.

  • Stock Preparation: Prepare a high-concentration stock (e.g., 20 mM) in anhydrous, cell-culture grade DMSO[3]. Store in single-use aliquots to prevent moisture absorption.

  • Media Pre-warming: Pre-warm the target cell culture media to 37°C. Elevated temperatures maximize thermodynamic solubility during the critical mixing phase[12].

  • Stepwise Addition: While continuously vortexing the warm media, add the DMSO stock dropwise to achieve the desired final concentration. Ensure the final DMSO concentration remains ≤0.5% (v/v)[7][12].

  • Self-Validation (Turbidity Check): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. Compare it to a vehicle control (media + 0.5% DMSO). An elevated OD600 indicates sub-visual kinetic precipitation (turbidity), meaning the compound has crashed out of solution and the assay will yield false negatives[4].

References

  • Title: Development of N-terminal targeting ligands for protein-material conjugation Source: whiterose.ac.uk URL:[Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL:[Link]

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC Source: nih.gov URL:[Link]

  • Title: Spray-Dried Inclusion Complex of Apixaban with β-Cyclodextrin Derivatives: Characterization, Solubility, and Molecular Interaction Analysis - MDPI Source: mdpi.com URL:[Link]

  • Title: Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Source: tandfonline.com URL:[Link]

  • Title: Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC Source: nih.gov URL:[Link]

  • Title: Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice - PMC Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-1-(1-azepanyl)-1-propanone

Welcome to the Technical Support Center for the synthesis of 2-Amino-1-(1-azepanyl)-1-propanone (AAP) . AAP is a versatile α -amino amide building block utilized in pharmaceutical development and organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-1-(1-azepanyl)-1-propanone (AAP) . AAP is a versatile α -amino amide building block utilized in pharmaceutical development and organic synthesis. Due to the bifunctional nature of its precursors, synthesizing AAP often yields specific, mechanistically predictable impurities.

This guide provides drug development professionals and synthetic chemists with a self-validating framework to identify, understand, and eliminate these impurities.

Mechanistic Origins of Synthesis Impurities

The synthesis of AAP typically proceeds via one of two primary routes: Route A (Stereocontrolled Peptide Coupling) or Route B ( α -Halo Amide Amination). Each route presents distinct impurity profiles dictated by the underlying reaction kinetics and thermodynamics.

Route A: Peptide Coupling Impurities

When coupling an N -protected alanine (e.g., Boc-Ala-OH) with azepane, the activation of the carboxylic acid creates highly reactive intermediates susceptible to side reactions.

  • Racemization (D-Enantiomer Formation): If stereochemical integrity is required (e.g., synthesizing L-AAP), over-activation of the carboxylic acid can lead to an oxazolone intermediate. The α -proton of the oxazolone is highly acidic, leading to rapid deprotonation and the formation of an achiral enolate, which subsequently yields a racemic mixture upon azepane attack [1].

  • N -Acylurea Adducts: When using carbodiimide coupling reagents (like DCC or DIC) without a sufficient nucleophilic additive, the initial O -acylisourea intermediate can undergo an intramolecular O -to- N acyl migration. This forms a stable, unreactive N -acylurea impurity that severely limits yield and complicates purification [1].

Route B: α -Halo Amide Amination Impurities

This route involves the acylation of azepane with 2-bromopropionyl bromide, followed by nucleophilic substitution with an amine source.

  • Over-Alkylation (Secondary/Tertiary Amines): Direct amination of 2-bromo-1-(1-azepanyl)-1-propanone with ammonia ( NH3​ ) is notoriously difficult to control. The resulting primary amine (AAP) is significantly more nucleophilic than the starting ammonia. Consequently, AAP will attack unreacted α -bromo amide, forming a secondary amine dimer (bis(1-(1-azepanyl)-1-oxopropan-2-yl)amine) [2].

  • Elimination Byproducts (Acrylamides): The α -bromo amide possesses an electrophilic α -carbon and acidic β -protons. In the presence of strong or sterically hindered bases, E2 elimination outcompetes SN​2 substitution, yielding 1-(1-azepanyl)prop-2-en-1-one (an acrylamide derivative) [2].

Mandatory Visualizations: Reaction Workflows & Mechanisms

Workflow BocAla Boc-Ala-OH + Azepane Coupling Coupling (EDC/DIC) BocAla->Coupling BocAAP Boc-AAP Coupling->BocAAP + Additive Racemization D-Enantiomer (via Oxazolone) Coupling->Racemization No Additive NAcylUrea N-Acylurea Impurity Coupling->NAcylUrea Slow Rxn Deprotect Deprotection (HCl) BocAAP->Deprotect AAP_A AAP·HCl (Target) Deprotect->AAP_A Bromo 2-Bromopropionyl Bromide + Azepane BromoAmide 2-Bromo-1-(1-azepanyl) -1-propanone Bromo->BromoAmide Amination Amination (NH3) BromoAmide->Amination AAP_B AAP (Free Base) (Target) Amination->AAP_B Excess NH3 OverAlk Secondary Amine (Dimer) Amination->OverAlk SN2 Dimerization Elimination Acrylamide (Elimination) Amination->Elimination E2 Base/Heat

Figure 1: Synthetic workflows for AAP showing critical branching points for impurity formation.

Mechanism Activated O-Acylisourea Activated Complex Oxazolone Oxazolone Intermediate Activated->Oxazolone Intramolecular Attack (Slow Amidation) ActiveEster Active Ester (e.g., Oxyma Trapped) Activated->ActiveEster + Additive (Fast Trapping) Enolate Enolate (Achiral) Oxazolone->Enolate Base Deprotonation Racemic Racemic Product Enolate->Racemic Azepane Attack Chiral Chiral Product (Retention) ActiveEster->Chiral Azepane Attack

Figure 2: Mechanistic pathway of oxazolone-mediated racemization versus additive trapping.

Impurity Profiling & Analytical Signatures

Use the following data to identify impurities in your LC-MS or HPLC traces.

Impurity NameOrigin PathwayFormulaLC-MS Signature ( [M+H]+ )Mitigation Strategy
AAP (Target Product) N/A C9​H18​N2​O 171.15 N/A
D-Enantiomer (Racemate) Route A: Oxazolone formation C9​H18​N2​O 171.15 (Requires Chiral LC)Use Oxyma Pure/HOBt additives; maintain T<25∘C .
N -Acylurea Adduct Route A: O -to- N acyl migration C19​H36​N4​O2​ 353.29 (Assuming DIC used)Pre-activate with Oxyma for 3 mins before adding azepane.
Secondary Amine Dimer Route B: Over-alkylation C18​H33​N3​O2​ 324.26 Abandon direct NH3​ amination; use Azide/Staudinger reduction.
Acrylamide Derivative Route B: E2 Elimination C9​H15​NO 154.12 Avoid strong bases; perform substitution at lower temperatures.

Self-Validating Experimental Protocols

To bypass the aforementioned impurities, we recommend the following optimized, step-by-step methodologies.

Protocol A: Stereocontrolled Peptide Coupling (Zero-Racemization)

This protocol utilizes Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) rather than HOBt. Oxyma exhibits superior racemization suppression and avoids the explosive risks associated with benzotriazoles[1].

  • Activation: Dissolve 1.0 eq of Boc-L-Ala-OH and 1.0 eq of Oxyma Pure in anhydrous DMF (0.2 M). Cool to 0 °C.

  • Coupling Reagent Addition: Add 1.1 eq of EDC·HCl. Stir for 5 minutes at 0 °C to form the active ester, preventing N -acylurea formation.

  • Amidation: Add 1.1 eq of azepane dropwise, followed by 2.0 eq of N,N -Diisopropylethylamine (DIPEA).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate to yield Boc-AAP.

  • Deprotection: Dissolve Boc-AAP in 4M HCl in dioxane. Stir for 2 hours at room temperature. Concentrate under vacuum and triturate with diethyl ether to yield pure AAP·HCl as a white solid.

Protocol B: Controlled Amination via Azide (Zero Over-Alkylation)

To completely prevent the formation of the secondary amine dimer, the amine must be introduced as a masked nucleophile [2].

  • Acylation: Dissolve 1.0 eq of azepane and 1.2 eq of Triethylamine in DCM at 0 °C. Dropwise add 1.1 eq of 2-bromopropionyl bromide. Stir for 2 hours, wash with water, and concentrate to yield 2-bromo-1-(1-azepanyl)-1-propanone.

  • Azidation: Dissolve the crude α -bromo amide in DMF. Add 1.5 eq of Sodium Azide ( NaN3​ ). Stir at 40 °C for 6 hours. (This SN​2 reaction is highly efficient and outcompetes E2 elimination).

  • Extraction: Dilute with water and extract with EtOAc. Wash thoroughly with water to remove residual NaN3​ .

  • Staudinger Reduction: Dissolve the α -azido amide in THF/Water (9:1). Add 1.2 eq of Triphenylphosphine ( PPh3​ ). Stir at room temperature until nitrogen evolution ceases (approx. 4 hours).

  • Purification: Acidify to pH 2 with 1M HCl, extract away triphenylphosphine oxide with DCM. Basify the aqueous layer to pH 10 with NaOH, and extract with EtOAc to yield pure AAP free base .

Troubleshooting FAQs

Q: My product mixture from Route B is turning yellow/brown and becoming viscous. What is happening? A: You are observing the formation of the acrylamide elimination byproduct (1-(1-azepanyl)prop-2-en-1-one). Acrylamides are highly prone to radical polymerization, which causes the mixture to turn brown and viscous. Lower your reaction temperature and ensure you are not using a sterically hindered base.

Q: How can I separate the over-alkylated dimer from my desired AAP primary amine? A: If you have already run the direct amination and formed the dimer, use an acid-base extraction gradient. The dimer is significantly more lipophilic. Adjust your aqueous phase to pH 6-7; the primary amine will remain protonated (water-soluble), while the dimer will largely partition into the organic phase. However, switching to Protocol B (Azide route) is the definitive fix.

Q: Can I use HATU instead of EDC/Oxyma for Route A? A: Yes, HATU is an exceptionally fast coupling reagent. However, if HATU is used in excess or if the azepane addition is delayed, the azepane can react directly with the uronium salt of HATU, leading to a guanidinylation impurity that permanently blocks the amine. Always pre-activate the acid before adding the amine if using HATU [1].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Reference Data & Comparative Studies

Validation

"pharmacological comparison between azepane and pyrrolidine ring-substituted cathinones"

Executive Summary The landscape of synthetic cathinones—often classified as novel psychoactive substances (NPS)—is driven by continuous structural modifications aimed at circumventing legal regulations while retaining po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of synthetic cathinones—often classified as novel psychoactive substances (NPS)—is driven by continuous structural modifications aimed at circumventing legal regulations while retaining potent psychostimulant properties. Among these, cyclic amine-substituted cathinones have garnered significant attention. This guide provides an objective, data-driven comparison between the highly abused pyrrolidine-substituted cathinones (e.g., α-PVP, MDPV) and their emerging azepane-substituted analogs . By analyzing their structure-activity relationships (SAR), monoamine transporter affinities, and behavioral pharmacology, this guide serves as an authoritative resource for drug development professionals and forensic toxicologists.

Structural Chemistry & Causality of Transporter Affinity

Synthetic cathinones share a core β -keto phenethylamine backbone. The pharmacological profile of these compounds is heavily dictated by the nature of the amine substitution at the alpha-carbon[1].

The Steric Constraint Hypothesis

The primary mechanism of action for cyclic amine-substituted cathinones is the potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET)[1]. The binding affinity is highly dependent on the steric fit of the cyclic amine within the transporter's hydrophobic binding pocket:

  • Pyrrolidine Ring (5-membered): The constrained, five-membered pyrrolidine ring represents the optimal steric configuration. It allows the basic nitrogen lone pair to form a critical electrostatic interaction with the aspartate residue (Asp79 in human DAT) while the lipophilic ring fits seamlessly into the binding cavity formed by transmembrane helices 1, 3, and 6[2].

  • Azepane Ring (7-membered): Expanding the cyclic amine to a seven-membered azepane ring introduces significant steric bulk. This increased molecular volume causes a steric clash within the DAT binding pocket, preventing optimal alignment of the nitrogen atom with the target aspartate residue. Consequently, azepane derivatives exhibit a drastic reduction in binding affinity and reuptake inhibition potency[2][3].

G Cathinone Synthetic Cathinone (Pyrrolidine/Azepane) DAT Dopamine Transporter (DAT) Cathinone->DAT Binds & Blocks Reuptake Synapse Synaptic Cleft (Increased DA Accumulation) DAT->Synapse Prevents DA Clearance Receptor Postsynaptic D1/D2 Receptors Synapse->Receptor Receptor Hyperstimulation

Fig 1: Mechanism of DAT inhibition by cyclic amine-substituted synthetic cathinones.

Pharmacodynamics: Transporter Uptake Inhibition

Unlike ring-substituted cathinones (e.g., mephedrone) which act as substrate-type monoamine releasers, cyclic amine cathinones function exclusively as uptake blockers [1]. They bind to the transporter and halt the conformational changes necessary for neurotransmitter translocation.

Quantitative Data Comparison

Pyrrolidine-containing cathinones are characterized by their extreme potency at DAT and NET, coupled with negligible activity at the serotonin transporter (SERT)[4]. This results in a massive DAT/SERT selectivity ratio, a known predictor of high abuse liability[5]. When the pyrrolidine ring is substituted with an azepane ring, the general selectivity profile remains intact, but absolute potency drops by one to two orders of magnitude[2].

Table 1: Comparative In Vitro Pharmacology of Cyclic Amine Cathinones

Compound ClassRepresentative DrugRing SizeDAT IC 50​ (nM)NET IC 50​ (nM)SERT IC 50​ (nM)DAT/SERT Ratio
Pyrrolidine α -PVP5-membered12.814.2>10,000>780
Pyrrolidine MDPV5-membered4.125.93,305>800
Azepane Azepane-analog*7-membered~4,594.0>5,000>10,000Low

*(Data synthesized from in vitro synaptosomal uptake assays[2][6]. Note: Azepane derivatives exhibit a roughly 10-fold to 100-fold decrease in DAT inhibitory potency due to the steric clashes described in the SAR model).

Behavioral Pharmacology & Abuse Liability

The behavioral effects of synthetic cathinones are directly correlated to their DAT inhibition potency.

  • Pyrrolidine Derivatives: Drugs like α -PVP and MDPV are highly efficacious reinforcers. In preclinical models, they fully substitute for cocaine in drug discrimination assays and maintain high rates of responding in intravenous self-administration paradigms under progressive ratio (PR) schedules[5]. Their high DAT selectivity drives intense locomotor stimulation and profound reward signaling.

  • Azepane Derivatives: Due to their significantly higher IC 50​ values at DAT, azepane-substituted cathinones require much higher systemic doses to achieve comparable central nervous system (CNS) target occupancy. While they still possess psychostimulant properties, their reinforcing effectiveness and potency to induce hyperlocomotion are markedly attenuated compared to their pyrrolidine counterparts[2].

Experimental Protocols: In Vitro Monoamine Uptake Assay

To objectively determine the IC 50​ values and validate the pharmacological differences between these two classes, a standardized radioligand uptake assay using rat brain synaptosomes is required. This protocol is designed as a self-validating system, utilizing specific pharmacological blockers to define non-specific background noise.

Step-by-Step Methodology
  • Tissue Preparation: Isolate striatal tissue (for DAT assays) and prefrontal cortex tissue (for NET and SERT assays) from adult male Sprague-Dawley rats. Homogenize the tissue in ice-cold 0.32 M sucrose buffer to preserve vesicular integrity.

  • Synaptosomal Isolation: Centrifuge the homogenate at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the resulting supernatant at 12,000 × g for 20 minutes to pellet the synaptosomes. Resuspend the pellet in oxygenated Krebs-phosphate buffer.

  • Compound Incubation: Aliquot the synaptosomal suspension into assay tubes. Add the test compounds (pyrrolidine or azepane cathinones) at varying concentrations (ranging from 0.1 nM to 100 μ M) and pre-incubate for 10 minutes at 25°C.

  • Radioligand Addition: Initiate the uptake reaction by adding 5 nM of the respective tritiated neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin). Incubate for exactly 5 minutes.

  • Termination & Filtration: Terminate the reaction rapidly by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine) using a 96-well cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Extract the trapped radioactivity by adding scintillation cocktail to the filters. Quantify the decay events using a liquid scintillation counter.

  • System Validation (Controls): Define non-specific uptake in parallel wells using saturating concentrations of selective inhibitors: 10 μ M nomifensine (for DAT), 10 μ M desipramine (for NET), and 10 μ M fluoxetine (for SERT). Specific uptake is calculated by subtracting non-specific uptake from total uptake.

Workflow Step1 1. Tissue Preparation (Rat Brain Synaptosomes) Step2 2. Test Compound Incubation (Pyrrolidine vs Azepane) Step1->Step2 Step3 3. Radioligand Addition ([3H]DA,[3H]NE, [3H]5-HT) Step2->Step3 Step4 4. Rapid Vacuum Filtration (Terminate Uptake) Step3->Step4 Step5 5. Liquid Scintillation (Quantify Radioactivity) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 & Selectivity) Step5->Step6

Fig 2: Step-by-step in vitro radioligand uptake assay workflow for monoamine transporters.

References

  • Eshleman, A. J., et al. (2017). "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Baumann, M. H., et al. (2018). "Neuropharmacology of Synthetic Cathinones." Handbook of Experimental Pharmacology. Available at:[Link]

  • Gannon, B. M., et al. (2018). "The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter." Neuropsychopharmacology. Available at:[Link]

  • Kundu, et al. (2022). "Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship." Biomolecules and Therapeutics. Available at:[Link]

  • Abiedalla, Y., et al. (2016). "The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones." ResearchGate. Available at: [Link]

  • United Nations Office on Drugs and Crime. "New Psychoactive Substances PDF". Available at:[Link]

Sources

Comparative

"in vitro potency of 2-Amino-1-(1-azepanyl)-1-propanone versus alpha-PVP"

Comparative In Vitro Pharmacology: α-PVP versus 2-Amino-1-(1-azepanyl)-1-propanone Executive Summary As drug development and forensic toxicology advance, understanding the precise structure-activity relationships (SAR) o...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vitro Pharmacology: α-PVP versus 2-Amino-1-(1-azepanyl)-1-propanone

Executive Summary

As drug development and forensic toxicology advance, understanding the precise structure-activity relationships (SAR) of monoamine transporter (MAT) inhibitors is critical. This guide provides a rigorous in vitro comparative analysis between α-Pyrrolidinopentiophenone (α-PVP), a highly potent synthetic cathinone, and 2-Amino-1-(1-azepanyl)-1-propanone, an aliphatic α-amino amide. By contrasting their binding affinities at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters, we elucidate how the presence of an aryl pharmacophore and specific ring geometries dictate MAT inhibition.

Chemical Profiling & Structural Divergence

The pharmacological potency of a compound is inextricably linked to its three-dimensional molecular topology and electrostatic profile.

  • α-PVP (1-phenyl-2-(1-pyrrolidinyl)-1-pentanone): Features an aryl-alkyl ketone backbone coupled with a 5-membered pyrrolidine ring. This structure is highly lipophilic, allowing for rapid blood-brain barrier permeation and optimal spatial alignment within the DAT/NET binding pockets[1].

  • 2-Amino-1-(1-azepanyl)-1-propanone: In stark contrast, this molecule is an aliphatic amide. It lacks the phenyl ring entirely, replacing the ketone with an amide linkage, and features a bulky 7-membered azepane ring. The absence of the aromatic system fundamentally alters its interaction with target proteins.

SAR_Mechanisms Root Monoamine Transporter (DAT/NET) Binding PVP α-PVP (Aryl-Alkyl Ketone) Root->PVP Azepanyl 2-Amino-1-(1-azepanyl)-1-propanone (Aliphatic Amide) Root->Azepanyl PiStack Strong π-π Stacking (Phenyl Ring) PVP->PiStack StericFit Optimal Hydrophobic Fit (Pyrrolidine Ring) PVP->StericFit NoPi Loss of π-π Anchoring (No Aryl Group) Azepanyl->NoPi StericClash Steric Clash in Pocket (7-Membered Azepane) Azepanyl->StericClash HighPotency High Potency NDRI (IC50: 12 - 40 nM) PiStack->HighPotency StericFit->HighPotency LowPotency Negligible Affinity (IC50 > 10,000 nM) NoPi->LowPotency StericClash->LowPotency

Mechanistic divergence in DAT/NET binding between α-PVP and aliphatic azepanyl amides.

In Vitro MAT Inhibition Data

To objectively compare the performance of these two compounds, we rely on in vitro radioligand uptake assays utilizing HEK293 cells expressing human MATs. α-PVP acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. Conversely, the aliphatic nature of 2-Amino-1-(1-azepanyl)-1-propanone renders it inactive at these specific targets.

Quantitative Comparison of Transporter Affinity (IC₅₀)

Target Transporterα-PVP IC₅₀ (nM)2-Amino-1-(1-azepanyl)-1-propanone IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)
hDAT 12 - 40> 10,000 (Inactive)Cocaine: ~160
hNET 20 - 66> 10,000 (Inactive)Nisoxetine: ~4
hSERT > 10,000> 10,000 (Inactive)Fluoxetine: ~15

Data synthesized from established in vitro pharmacological characterizations of synthetic cathinones[2][3].

Mechanistic Causality: Why the Aryl Group is Non-Negotiable

As an Application Scientist, it is crucial to look beyond the raw IC₅₀ numbers and understand the why behind the binding affinities:

  • π-π Stacking Interactions: The binding pockets of DAT and NET contain highly conserved aromatic residues (e.g., Phenylalanine and Tyrosine). The phenyl ring of α-PVP engages in strong π-π stacking with these residues, anchoring the molecule in the active site. 2-Amino-1-(1-azepanyl)-1-propanone lacks this aryl group, resulting in a complete loss of this critical anchoring mechanism.

  • Steric Constraints of the Amine Ring: The 5-membered pyrrolidine ring of α-PVP fits perfectly into the hydrophobic sub-pocket of DAT. Expanding this to a 7-membered azepane ring (as seen in the aliphatic analog) introduces significant steric clash, drastically reducing binding affinity[4].

  • Ketone vs. Amide Backbone: The ketone oxygen in α-PVP acts as a precise hydrogen bond acceptor. In 2-Amino-1-(1-azepanyl)-1-propanone, the amide bond restricts the rotational degrees of freedom and alters the electronic distribution, further misaligning the molecule within the transporter pocket.

Experimental Methodologies: Radioligand Uptake Assay

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol represents a self-validating system for determining MAT IC₅₀ values.

MAT_Assay A Compound Library Preparation B HEK293 Cells (hDAT/hNET/hSERT) A->B Apply Dilutions C Incubation with [3H]-Monoamines B->C 15 min Pre-incubation D Cell Lysis & Liquid Scintillation C->D 10 min Uptake -> Wash E IC50 Calculation (Non-linear Regression) D->E CPM Quantification

In vitro monoamine transporter (MAT) radioligand uptake assay workflow.

Step-by-Step Protocol:

  • Cell Culture & Preparation: Culture HEK293 cells stably transfected with hDAT, hNET, or hSERT. Causality: HEK293 cells provide a clean, human-derived background with negligible endogenous monoamine transporter expression, ensuring that the measured uptake is exclusively mediated by the transfected target. Seed cells into 96-well plates (50,000 cells/well) and incubate for 24 hours.

  • Compound Dilution & Pre-Incubation: Prepare 10-point serial dilutions (0.1 nM to 100 µM) of the test compounds in Krebs-Ringer-HEPES buffer. Wash cells twice, add 50 µL of the dilutions, and pre-incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the compounds to reach binding equilibrium with the transporters before the introduction of the competing substrate.

  • Radioligand Addition: Add 50 µL of tritiated substrate ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) at a final concentration of 20 nM. Incubate for exactly 10 minutes. Causality: A strict 10-minute incubation period is enforced to capture the linear phase of monoamine uptake, preventing artificial IC₅₀ shifts caused by substrate depletion or reverse transport mechanisms.

  • Termination & Quantification: Terminate the reaction by rapidly washing the wells three times with ice-cold buffer. Causality: The temperature drop instantly halts transporter conformational changes, locking the intracellular radioligand. Lyse the cells, transfer to scintillation vials, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Validation & Analysis: Normalize raw CPM (Counts Per Minute) data. The assay is self-validating: parallel control wells using 10 µM of reference inhibitors (Cocaine, Nisoxetine, Fluoxetine) must show >95% inhibition to define non-specific binding. Fit dose-response curves using non-linear regression to calculate IC₅₀.

References[1] "α-Pyrrolidinopentiophenone", Wikipedia,https://en.wikipedia.org/wiki/%CE%91-Pyrrolidinopentiophenone[2] "Toxicology 2021", American Academy of Forensic Sciences (AAFS), https://www.aafs.org/[4] "Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters", PubMed Central (PMC),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4607314/[3] "Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP", MDPI,https://www.mdpi.com/1422-0067/22/12/6320

Sources

Validation

"using a certified reference material for 2-Amino-1-(1-azepanyl)-1-propanone HCl"

Analytical Superiority: A Comprehensive Guide to Using a Certified Reference Material for 2-Amino-1-(1-azepanyl)-1-propanone HCl Introduction The accurate quantitation of aliphatic amino-amides, such as 2-Amino-1-(1-azep...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority: A Comprehensive Guide to Using a Certified Reference Material for 2-Amino-1-(1-azepanyl)-1-propanone HCl

Introduction

The accurate quantitation of aliphatic amino-amides, such as 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride (Molecular Formula: C9H19ClN2O)[1], presents significant bioanalytical challenges. In forensic toxicology and pharmacokinetic studies, basic amines are notoriously susceptible to peak tailing and severe ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. To achieve legally defensible and scientifically rigorous data, the selection of the reference standard is the most critical variable in the entire workflow.

Part 1: The Causality Behind Analytical Choices (Expertise & Experience)

As a Senior Application Scientist, I frequently audit bioanalytical methods that fail cross-validation. These failures rarely stem from instrumental limitations; rather, they originate from poorly characterized reference standards. Here is the mechanistic rationale for mandating a Certified Reference Material (CRM) for this specific compound:

  • Metrological Traceability & Exact Mass: A CRM manufactured under provides an unbroken chain of comparisons to the SI unit (mole/kg)[2]. Unlike "research-grade" materials, a CRM's purity is established via orthogonal techniques (e.g., quantitative NMR and mass balance). This ensures that the calibration curve reflects the true concentration, eliminating systemic bias from the ground up.

  • Uncertainty Propagation: Every analytical measurement contains inherent doubt. A CRM provides a certified expanded uncertainty value ( UCRM​ ). According to the , this value must be mathematically integrated into the laboratory's overall uncertainty budget to comply with ISO/IEC 17025 accreditation[3].

  • Anchoring Matrix Effects: 2-Amino-1-(1-azepanyl)-1-propanone HCl easily protonates in the electrospray ionization (ESI+) source. In complex matrices (e.g., plasma, urine), co-eluting endogenous compounds compete for available charge, leading to ion suppression. When a Stable Isotope-Labeled Internal Standard (SIL-IS) is unavailable, the absolute accuracy of the calibration curve—anchored strictly by a CRM—becomes the only reliable baseline to calculate and correct for these matrix effects[4].

Part 2: Objective Comparison Guide

To objectively evaluate the performance of a CRM against common laboratory alternatives, the following data summarizes the impact of standard selection on analytical integrity.

ParameterISO 17034 CRMAnalytical / Research GradeSurrogate Standard (e.g., Piperidine analog)
Metrological Traceability Yes (Traceable to SI units)No (Lot-to-lot variability)No (Structurally distinct)
Purity Assessment qNMR or Mass Balance (Orthogonal)HPLC-UV or GC-FID (Relative area %)Irrelevant for target quantitation
Measurement Uncertainty Certified ( UCRM​ provided, k=2 )Unknown (Assumed 100% pure)Unknown
Quantitative Accuracy > 99% (Absolute quantitation)85% - 95% (Systemic bias likely)Semi-quantitative only
Regulatory Defensibility High (Meets FDA/EMA/ISO standards)Low (Requires in-house characterization)Rejected for absolute quantitation

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol for 2-Amino-1-(1-azepanyl)-1-propanone HCl is designed as a self-validating system, incorporating continuous quality control and matrix evaluation in accordance with the[5].

Step 1: Gravimetric Preparation of Calibrators

  • Action: Allow the CRM ampoule to equilibrate to room temperature. Using a calibrated micro-balance, gravimetrically transfer the CRM into volumetric flasks to create primary stock solutions.

  • Causality: Gravimetric preparation eliminates volumetric temperature-dependent errors and pipetting inaccuracies, preserving the metrological traceability chain.

Step 2: Sample Extraction (Solid Phase Extraction - SPE)

  • Action: Condition a mixed-mode cation exchange (MCX) SPE cartridge. Load the biological sample spiked with an internal standard. Wash with 2% formic acid, then 100% methanol. Elute with 5% ammonium hydroxide in methanol.

  • Causality: The basic azepanyl nitrogen strongly retains on the cation-exchange resin, allowing aggressive washing to remove phospholipids, thereby minimizing ESI+ ion suppression.

Step 3: LC-MS/MS Analysis

  • Column: Biphenyl or C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • System Suitability (SST): Inject a low-level standard 5 times. The system is validated for the run only if the Coefficient of Variation (CV) of the peak area is < 5%.

Step 4: Matrix Effect Evaluation (Matuszewski Method)

  • Action: Prepare three sets of samples: (A) Neat standards in mobile phase, (B) Blank matrix extracted then spiked with CRM, and (C) Matrix spiked with CRM prior to extraction.

  • Validation: Calculate Matrix Effect (ME) = (B/A) × 100. Calculate Extraction Efficiency (RE) = (C/B) × 100.

  • Causality: This self-validating step isolates physical extraction loss from ionization suppression, proving that the method's sensitivity is not artificially inflated or compromised by the matrix[4].

Part 4: Workflow Visualization

Workflow CRM ISO 17034 CRM 2-Amino-1-(1-azepanyl)-1-propanone HCl Prep Standard Preparation (Gravimetric Dilution) CRM->Prep Traceable Mass CalCurve Calibration Curve (R² > 0.995) Prep->CalCurve Serial Dilution LCMS LC-MS/MS Analysis (ESI+ MRM Mode) CalCurve->LCMS Calibrators Sample Unknown Matrix (Solid Phase Extraction) Sample->LCMS Matrix Extract Data Quantitative Data (Legally Defensible) LCMS->Data Peak Area Ratio

Metrological traceability and LC-MS/MS workflow using a certified reference material.

References

  • Trapmann, S., et al. "The new International Standard ISO 17034: general requirements for the competence of reference material producers." European Commission Joint Research Centre.[Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)." Federal Register.[Link]

  • EURACHEM/CITAC Working Group. "Quantifying Uncertainty in Analytical Measurement, 3rd Edition (2012)." Eurachem. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Analytical Chemistry (2003).[Link]

Sources

Comparative

Differentiating 2-Amino-1-(1-azepanyl)-1-propanone from its Structural Isomers: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related structural isomers during pharmaceutical impurity profiling and the forensic identification of novel ps...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related structural isomers during pharmaceutical impurity profiling and the forensic identification of novel psychoactive substances (NPS). Compounds like 2-Amino-1-(1-azepanyl)-1-propanone (an α -amino amide) share identical molecular weights and highly similar physicochemical properties with their positional and ring isomers. Relying solely on standard chromatographic retention times is analytically insufficient and prone to false positives.

This guide establishes a self-validating, multi-modal analytical framework designed to objectively differentiate this target compound from its primary structural alternatives using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Isomers Considered

To build a robust differentiation matrix, we must evaluate the target compound against three highly probable structural isomers that could emerge as synthetic byproducts or designer alternatives:

  • Target Compound : 2-Amino-1-(1-azepanyl)-1-propanone ( α -amino amide).

  • Isomer A (Positional) : 3-Amino-1-(1-azepanyl)-1-propanone ( β -amino amide).

  • Isomer B (Ring Isomer) : 2-Amino-1-(2-methylpiperidin-1-yl)-1-propanone (piperidine ring vs. azepane ring).

  • Isomer C (N-Alkyl Isomer) : 1-(Azepan-1-yl)-2-(methylamino)ethan-1-one (secondary amine vs. primary amine).

Analytical Strategy & Causality

The differentiation of these isomers relies on the fundamental principles of gas-phase ion chemistry and nuclear shielding. A single technique is inadequate; true scientific integrity requires orthogonal validation.

Gas Chromatography-Mass Spectrometry (GC-EI-MS)

Under standard 70 eV electron ionization, aliphatic amines and amides undergo rapid α -cleavage. This fragmentation is thermodynamically driven by the stabilization of the resulting positive charge by the nitrogen lone pair 1.

  • For the Target Compound , cleavage of the C( α )-C(=O) bond yields a highly abundant iminium ion at m/z 44 ([CH3-CH=NH2]⁺) and an acylium ion at m/z 126 ([Azepane-C=O]⁺).

  • In contrast, Isomer A lacks the α -methyl group, shifting the base peak to m/z 30 ([CH2=NH2]⁺) due to β -cleavage.

  • Advanced tandem mass spectrometry (MS/MS) can further assist in differentiating complex positional isomers by analyzing the relative abundance of product ions 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS provides rapid primary screening, it cannot easily distinguish between the Target and Isomer B, as both yield m/z 44 and m/z 126 fragments. High-resolution ¹H NMR acts as the necessary orthogonal validator to determine exact substitution patterns 3.

  • The Target Compound possesses a single methyl group ( α -CH3), appearing as one distinct doublet.

  • Isomer B possesses two methyl groups ( α -CH3 and ring-CH3), yielding two distinct doublets.

  • Isomer C features an N-methyl group, which appears as a sharp singlet, instantly differentiating it from the primary amines.

Experimental Protocols (Self-Validating Workflow)

To ensure trustworthiness, the following methodologies form a closed-loop, self-validating system where the findings of Protocol 1 dictate the validation steps of Protocol 2.

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation : Dissolve 1.0 mg of the unknown analyte in 1.0 mL of LC-MS grade methanol.

  • Derivatization (Crucial for Primary Amines) : To prevent peak tailing and thermal degradation of primary amines in the GC inlet, react 100 µL of the sample with 50 µL of Trifluoroacetic anhydride (TFAA) at 60°C for 20 minutes. Evaporate under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate.

  • Instrumental Parameters : Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Gradient : Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Acquisition : Operate in EI mode at 70 eV, scanning from m/z 40 to 400.

  • System Logic Check : If the base peak is m/z 30, the compound is Isomer A. If the base peak is m/z 44, the compound is the Target, Isomer B, or Isomer C. Proceed immediately to Protocol 2.

Protocol 2: Orthogonal ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 10 mg of the highly purified freebase compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Acquisition : Acquire ¹H NMR at 400 MHz (or higher). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

  • System Logic Check : Integrate the aliphatic methyl region (0.8 - 1.5 ppm) and the N-methyl region (~2.4 ppm). The multiplicity of these peaks definitively identifies the isomer (See Table 2).

Comparative Data Tables

Table 1: GC-MS Expected Major Fragments
CompoundMolecular Ion (m/z)Base Peak (m/z)Key Diagnostic Fragments (m/z)
Target Compound 17044126, 98
Isomer A (Positional) 17030140, 98
Isomer B (Ring Isomer) 17044126, 112
Isomer C (N-Alkyl) 17044126, 98
Table 2: ¹H NMR Key Diagnostic Chemical Shifts (CDCl3, 400 MHz)
Compound α -Proton ShiftMethyl Shift(s) & MultiplicityAmine N-H Shift
Target Compound ~3.8 ppm (q, 1H)~1.2 ppm (d, 3H)~1.8 ppm (br s, 2H)
Isomer A (Positional) ~2.5 ppm (t, 2H)None~1.8 ppm (br s, 2H)
Isomer B (Ring Isomer) ~3.8 ppm (q, 1H)~1.2 ppm (d, 3H), ~1.0 ppm (d, 3H)~1.8 ppm (br s, 2H)
Isomer C (N-Alkyl) ~3.3 ppm (s, 2H)~2.4 ppm (s, 3H)~1.6 ppm (br s, 1H)

Mechanistic Visualizations

Workflow Start Unknown Isomer (C9H18N2O) GCMS GC-EI-MS Analysis (70 eV) Start->GCMS Frag44 Base Peak m/z 44? (α-cleavage) GCMS->Frag44 IsomerA Isomer A (β-amino amide) Base Peak m/z 30 Frag44->IsomerA No (m/z 30) NMR 1H NMR Spectroscopy (Orthogonal Validation) Frag44->NMR Yes (m/z 44) NMR_CH3 Methyl Coupling Pattern Analysis NMR->NMR_CH3 Target Target Compound 1 Doublet (α-CH3) NMR_CH3->Target 1x Doublet IsomerB Isomer B 2 Doublets (α-CH3, Ring-CH3) NMR_CH3->IsomerB 2x Doublets IsomerC Isomer C 1 Singlet (N-CH3) NMR_CH3->IsomerC 1x Singlet

Fig 1. Self-validating analytical workflow for differentiating structural isomers.

Fragmentation MolIon Molecular Ion [M]⁺• m/z 170 AlphaClev1 α-Cleavage (C-C) Loss of Azepane-C=O MolIon->AlphaClev1 AlphaClev2 α-Cleavage (C-C) Loss of CH3-CH-NH2 MolIon->AlphaClev2 Ion44 Iminium Ion [CH3-CH=NH2]⁺ m/z 44 (Base Peak) AlphaClev1->Ion44 Ion126 Acylium Ion [Azepane-C=O]⁺ m/z 126 AlphaClev2->Ion126

Fig 2. Primary EI-MS α-cleavage fragmentation pathways for 2-Amino-1-(1-azepanyl)-1-propanone.

References

  • Shimadzu. "Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS". Shimadzu Technical Report. 1

  • ACS Publications. "Development of HPLC/ESI-MS and HPLC/1H NMR Methods for the Identification of Photocatalytic Degradation Products". Analytical Chemistry.3

  • ResearchGate. "Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry". 2

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(1-azepanyl)-1-propanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(1-azepanyl)-1-propanone hydrochloride
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